Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Description
Properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUVHMGGDOIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611062 | |
| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66534-97-2 | |
| Record name | Ethanamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66534-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a key intermediate in the development of various chemical entities. The following sections detail the necessary reagents, a step-by-step experimental protocol, and relevant quantitative data.
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the free base, Bis(2-(diphenylphosphino)ethyl)amine, through the reaction of bis(2-chloroethyl)amine with lithium diphenylphosphide. The subsequent step is the protonation of the free base with hydrochloric acid to yield the final hydrochloride salt.
Reaction Scheme:
Experimental Protocols
Synthesis of Bis(2-(diphenylphosphino)ethyl)amine
This procedure is adapted from the method described by Wilson, Nuzzo, and Whitesides.
Materials:
-
bis(2-chloroethyl)amine hydrochloride
-
Lithium metal
-
Chlorodiphenylphosphine
-
Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl
-
Diethyl ether
-
Hexane
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Lithium Diphenylphosphide (LiPPh₂): In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add freshly cut lithium metal to anhydrous tetrahydrofuran (THF). To this suspension, add chlorodiphenylphosphine dropwise with vigorous stirring under a nitrogen atmosphere. The reaction is exothermic and will proceed to completion, forming a deep red solution of lithium diphenylphosphide.
-
Formation of the Free Amine: To the freshly prepared solution of lithium diphenylphosphide in THF, add a solution of bis(2-chloroethyl)amine (prepared by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent) in THF dropwise at room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature overnight. After the reaction is complete, quench the mixture by the careful addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield Bis(2-(diphenylphosphino)ethyl)amine as a white solid.
Synthesis of this compound
Procedure:
-
Dissolution: Dissolve the purified Bis(2-(diphenylphosphino)ethyl)amine in diethyl ether.
-
Protonation: While stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise to the ethereal solution.
-
Precipitation and Isolation: A white precipitate of this compound will form immediately. Continue stirring for a short period to ensure complete precipitation.
-
Washing and Drying: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
| Parameter | Value |
| Chemical Formula | C₂₈H₃₀ClNP₂ |
| Molecular Weight | 477.95 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 175-180 °C |
| Purity (Typical) | >95% |
| Solubility | Soluble in chlorinated solvents, insoluble in water. |
Note: The yield for this synthesis is typically in the range of 70-85%, depending on the purity of the reagents and the reaction conditions.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents and Products
Caption: Logical flow from starting materials to the final product.
A Comprehensive Technical Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride: Synthesis, Properties, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride (CAS Number: 66534-97-2), a versatile bidentate phosphine ligand salt, is a critical component in the field of organometallic chemistry and homogeneous catalysis. Its unique structural features, combining the flexibility of the ethylamine backbone with the steric and electronic properties of the diphenylphosphino groups, make it an effective ligand for a variety of transition metal-catalyzed reactions. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in catalysis, with a focus on quantitative data.
Chemical and Physical Properties
This compound is a white solid that is air-sensitive and should be stored under an inert atmosphere.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66534-97-2 | [2] |
| Molecular Formula | C₂₈H₃₀ClNP₂ | [3] |
| Molecular Weight | 477.95 g/mol | [3] |
| Melting Point | 175-180 °C | [3][4] |
| Appearance | White solid | [1] |
| Solubility | Insoluble in water. | [1] |
| Storage | Inert atmosphere, 2-8°C |
Safety Information
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Characterization
The synthesis of this compound involves a two-step process: the synthesis of the free amine followed by its conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of Bis(2-(diphenylphosphino)ethyl)amine
A flexible method for the synthesis of the free amine, Bis(2-(diphenylphosphino)ethyl)amine, has been reported.[5] The following is a representative experimental protocol based on the general synthesis of similar aminophosphine ligands.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Triethylamine (NEt₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hexane
-
Neutral activated alumina
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2-chloroethyl)amine hydrochloride in anhydrous THF.
-
Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the secondary amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add a mixture of hexane and a minimal amount of toluene to the residue to precipitate the triethylamine hydrochloride salt.
-
Filter the mixture through a pad of neutral activated alumina to remove the salt.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol or diethyl ether/hexane) to obtain pure Bis(2-(diphenylphosphino)ethyl)amine as a white solid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Bis(2-(diphenylphosphino)ethyl)amine
-
Anhydrous diethyl ether
-
Hydrochloric acid (ethereal solution or gas)
Procedure:
-
Dissolve the synthesized Bis(2-(diphenylphosphino)ethyl)amine in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a stoichiometric amount of a standardized solution of hydrochloric acid in diethyl ether, or bubble dry hydrogen chloride gas through the solution, while stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Characterization Data
-
¹H NMR: Resonances for the phenyl protons would appear in the aromatic region (δ 7.0-8.0 ppm). The ethyl protons would show complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) due to coupling with both phosphorus and the other protons.
-
³¹P NMR: A single resonance is expected for the two equivalent phosphorus atoms. For similar bis(diphenylphosphino)amine ligands, the chemical shift is typically in the range of δ 30-60 ppm.
-
¹³C NMR: Resonances for the phenyl carbons and the ethyl carbons would be observed, with characteristic P-C coupling constants.
Applications in Catalysis
Bis(2-(diphenylphosphino)ethyl)amine serves as a versatile "PNP" pincer-type ligand in transition metal catalysis. Its ability to coordinate to a metal center in a tridentate fashion imparts stability and unique reactivity to the resulting metal complexes. These complexes have been explored in various catalytic transformations.
Rhodium-Catalyzed Hydrogenation
Rhodium complexes bearing phosphine ligands are well-established catalysts for hydrogenation reactions.[6] Cationic rhodium(I) bisphosphine complexes are known to proceed via an "unsaturate route" where the substrate coordinates to the metal before the oxidative addition of hydrogen.[7] While specific quantitative data for the hydrochloride salt of Bis(2-(diphenylphosphino)ethyl)amine in rhodium-catalyzed hydrogenation is not extensively reported in readily accessible literature, related PNP ligands have shown high efficiency. For instance, novel chiral bisphosphorus ligands in rhodium-catalyzed asymmetric hydrogenation have achieved excellent enantioselectivities (up to >99% ee) and high turnover numbers (TON up to 10,000).[8] The catalytic cycle for a generic rhodium-catalyzed hydrogenation is depicted below.
Caption: Generalized Catalytic Cycle for Rhodium-Catalyzed Hydrogenation.
Nickel-Catalyzed Ethylene Oligomerization
Nickel(II) complexes with bis(phosphino)amine ligands have been investigated as catalysts for ethylene oligomerization.[9] The electronic and steric properties of the PNP ligand play a crucial role in determining the activity and selectivity of the catalyst. For example, nickel(II) complexes bearing bis(diphenylphosphino)(N-thioether)amine ligands, upon activation with ethylaluminum dichloride, have shown to be effective catalysts for the oligomerization of ethylene, producing a mixture of butenes, hexenes, and higher oligomers.[9]
| Catalyst Precursor | Activator | Product Selectivity (Butenes) | Reference |
| [NiCl₂{(Ph₂P)₂N(CH₂)₃SMe}] | AlEtCl₂ | 66-71% | [9] |
The proposed workflow for catalyst screening in ethylene oligomerization is outlined below.
Caption: Experimental Workflow for Ethylene Oligomerization Catalysis.
Conclusion
This compound is a valuable and versatile ligand precursor for the synthesis of transition metal catalysts. Its straightforward synthesis and the tunable nature of the resulting metal complexes make it an attractive platform for the development of new catalytic systems for a range of organic transformations. Further research into the catalytic applications of its complexes, particularly in asymmetric catalysis, holds significant promise for advancements in synthetic chemistry. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.
References
- 1. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]
- 2. 66534-97-2|this compound|BLD Pharm [bldpharm.com]
- 3. Bis (2-diphenylphosphino)ethyl ammonium chloride 95 66534-97-2 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation catalysis. X-ray structural and catalytic studies of the rhodium (I) complex with (R)-Cycphos | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Molecular weight of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
An In-depth Technical Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant compound in synthetic and organometallic chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and characterization, and discusses its applications, particularly as a phosphine ligand.
Chemical and Physical Properties
This compound, also known by its IUPAC name bis[2-(diphenylphosphanyl)ethyl]amine hydrochloride, is a solid compound commonly used as a tridentate ligand in coordination chemistry.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 66534-97-2 | [1][2][3][4][5][6] |
| Molecular Formula | C28H30ClNP2 | [3][4] |
| Molecular Weight | 477.95 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Melting Point | 175-180 °C | [1][2] |
| Purity | Available from 95% to 98% | [1][2][3] |
| Solubility | Insoluble in water | [2] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8 °C | [2][4] |
| LogP | 6.03 - 6.43 | [1][2] |
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and characterization of this compound.
Synthesis Protocol
The synthesis of this compound typically involves the reaction of bis(2-chloroethyl)amine hydrochloride with a suitable diphenylphosphine source in the presence of a base. A representative synthetic route is outlined below.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. 66534-97-2 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. 66534-97-2|this compound|BLD Pharm [bldpharm.com]
- 5. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]
- 6. ivychem.com [ivychem.com]
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, safety, and applications of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a key building block in modern chemistry.
Chemical and Physical Properties
This compound is a solid, air-sensitive compound.[1][2][3] It is primarily utilized as a versatile bidentate phosphine ligand in the fields of transition metal catalysis and organometallic synthesis.[4] Its structural features make it an important component in the development of novel catalysts.[4]
Identifiers
| Identifier | Value |
| CAS Number | 66534-97-2[5] |
| IUPAC Name | 2-(diphenylphosphino)-N-[2-(diphenylphosphino)ethyl]ethanamine hydrochloride[6] |
| Molecular Formula | C₂₈H₃₀ClNP₂[2][7] |
| InChI Key | AVDUVHMGGDOIQI-UHFFFAOYSA-N[5][6] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 477.95 g/mol [5][6] |
| Melting Point | 175-180 °C[2][5] |
| Boiling Point | 566.7 °C at 760 mmHg (Predicted)[3] |
| Physical State | Solid[5][6] |
| Appearance | White solid[2] |
| Solubility | Insoluble in water[2][3] |
| LogP | 6.43[5] |
Handling, Storage, and Safety
Proper handling and storage are crucial due to the compound's air-sensitive and hazardous nature.
Safety and Hazard Information
The compound is classified as hazardous and requires careful handling to avoid irritation and other health effects.[1]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Harmful/Irritant)[5] |
| Signal Word | Warning[5][6] |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing and eye/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |
Storage and Stability
| Condition | Recommendation |
| Storage Temperature | 2-8 °C[2][6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][2][6] |
| Incompatibilities | Strong oxidizing agents.[1] |
| Sensitivity | Air sensitive.[1][2][3] |
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the reaction, the following outlines a general workflow for using this compound as a ligand in a catalytic reaction.
General Protocol for a Catalytic Reaction:
-
Inert Atmosphere Setup: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reaction should be assembled in a glovebox or using Schlenk line techniques.
-
Reagent Preparation: The required amounts of the metal precursor, this compound ligand, solvent, and other reactants are carefully weighed and prepared under an inert atmosphere.
-
Reaction Assembly: The metal precursor and the ligand are dissolved in an appropriate anhydrous solvent in the reaction vessel. The solution is typically stirred to allow for the formation of the active catalyst complex.
-
Initiation and Monitoring: The substrate is then added to the reaction mixture. The reaction progress is monitored by techniques such as TLC, GC, or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques like extraction, crystallization, or column chromatography.
Applications and Use Cases
This compound is a foundational tool in catalysis and synthesis.
Role in Catalysis
As a bidentate phosphine ligand, this compound is integral to forming stable and active transition metal catalysts.[4] These catalysts are employed in a variety of homogeneous reactions. The ligand's structure allows for the fine-tuning of the electronic and steric properties of the metal center, influencing the catalyst's activity and selectivity.
Use in Synthesis
The compound is a key precursor in the synthesis of more complex molecules, particularly in the development of novel chiral aminodiphosphine ligands.[2] These chiral ligands are of significant interest for asymmetric catalysis, a critical technology in modern drug development and fine chemical production.
Visualized Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams depict a generalized experimental workflow and its role in a catalytic cycle.
Caption: General experimental workflow for using the ligand in a catalytic reaction.
Caption: Simplified role of the ligand in a generic catalytic cycle.
References
- 1. fishersci.com [fishersci.com]
- 2. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 66534-97-2 [sigmaaldrich.com]
- 7. Bis (2-diphenylphosphino)ethyl ammonium chloride 95 66534-97-2 [sigmaaldrich.com]
- 8. 66534-97-2 | this compound | Aryls | Ambeed.com [ambeed.com]
A Technical Guide to the 31P NMR of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected 31P Nuclear Magnetic Resonance (NMR) characteristics of bis(2-(diphenylphosphino)ethyl)amine hydrochloride. Due to the absence of a publicly available, dedicated 31P NMR spectrum for this specific compound, this document synthesizes data from analogous structures to predict its spectral properties. It also furnishes detailed experimental protocols for researchers to acquire and interpret the 31P NMR spectrum of this compound.
Introduction to the Compound
This compound is a phosphorus-containing ligand, often used in the synthesis of coordination compounds and catalysts. Its structure features two diphenylphosphino groups linked by a secondary amine bridge, which is protonated in the hydrochloride salt form. The phosphorus atoms are key to its chemical reactivity and coordination properties, making 31P NMR an essential tool for its characterization.
Chemical Structure:
(Note: Simplified 2D representation)
Predicted 31P NMR Spectral Data
The 31P NMR spectrum of this compound is expected to exhibit a single resonance, as the two phosphorus atoms are chemically equivalent. The chemical shift (δ) is influenced by the electronic environment of the phosphorus nuclei. Key factors include the electron-donating alkyl chains, the electron-withdrawing phenyl groups, and the protonated central amine group.
Based on data from analogous compounds, a predicted chemical shift range can be established. Triarylphosphines typically resonate in the range of -60 to -10 ppm.[1] The presence of alkyl groups in alkyl diaryl phosphines tends to shift the resonance downfield.[2] Furthermore, the protonation of the nearby amine group is expected to withdraw electron density from the phosphorus atoms, leading to further deshielding and a downfield shift in the 31P NMR spectrum.[3][4] For comparison, the related ligand 1,2-bis(diphenylphosphino)ethane (dppe) shows a 31P chemical shift of approximately -12.2 ppm in CDCl₃.
Considering these factors, the 31P chemical shift for this compound is predicted to be downfield relative to dppe.
Table 1: Predicted 31P NMR Data
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -5 to +10 ppm | Based on the structure of triarylphosphines, with a downfield shift due to the alkyl linkers and the electron-withdrawing effect of the protonated amine. |
| Multiplicity | Singlet | The two phosphorus atoms are chemically equivalent, resulting in a single signal. |
| Coupling | Not applicable | No other magnetically active nuclei are expected to couple significantly to produce observable splitting in a standard proton-decoupled spectrum. |
Potential Impurities and Their 31P NMR Signatures
It is crucial to consider potential impurities that may be present in a sample of this compound, as these can be readily detected by 31P NMR.
Table 2: 31P NMR Signatures of Potential Impurities
| Impurity | Common Chemical Shift Range (δ) | Appearance in Spectrum |
| Phosphine Oxide | +20 to +60 ppm | A singlet, significantly downfield from the parent phosphine.[5] |
| Phosphonium Salt | -5 to +30 ppm | A singlet, the exact position depends on the substituents.[6] |
The presence of a phosphine oxide derivative is a common impurity, arising from the oxidation of the trivalent phosphorus. This would appear as a separate singlet at a significantly different chemical shift, typically in the +20 to +60 ppm range.
Experimental Protocol for 31P NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality 31P{1H} NMR spectrum of this compound.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dichloromethane (CD₂Cl₂), or deuterated methanol (CD₃OD).
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[6]
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to ensure a homogeneous solution.
4.2. NMR Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.
Table 3: Recommended NMR Spectrometer Parameters
| Parameter | Setting | Purpose |
| Nucleus | 31P | To observe the phosphorus signal. |
| Decoupling | 1H | To simplify the spectrum by removing P-H coupling, resulting in a sharp singlet. |
| Frequency | ~162 MHz (on a 400 MHz instrument) | The resonance frequency for 31P on the given spectrometer. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time | 1-2 seconds | The duration of data collection after the pulse. |
| Relaxation Delay (d1) | 2-5 seconds | The time between scans to allow for T1 relaxation. |
| Number of Scans | 64-256 | To achieve an adequate signal-to-noise ratio. |
| Spectral Width | -50 to +100 ppm | To ensure all expected signals (including impurities) are captured. |
| Reference | 85% H₃PO₄ (external) | Set to 0 ppm for chemical shift calibration.[7] |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the 31P NMR characterization of this compound.
Figure 1. A flowchart illustrating the key steps in the 31P NMR analysis workflow.
References
- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Crystal structure of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Technical Guide: Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases has been conducted. As of the date of this report, the detailed crystal structure of this compound has not been reported. Therefore, this guide provides available chemical and physical data, a generalized experimental protocol, and a conceptual workflow for its analysis, rather than a detailed report on its specific crystal structure.
Compound Identification and Properties
This compound is a chemical compound commonly used as a ligand in coordination chemistry and catalysis. The protonation of the amine group makes it a salt, which can influence its solubility and reactivity compared to the free amine.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 66534-97-2 | [1][2][3][4] |
| Molecular Formula | C₂₈H₃₀ClNP₂ | [2] |
| Molecular Weight | 477.95 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Melting Point | 175-180 °C | [1][5] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |
Note: Data is compiled from commercial supplier information in the absence of a primary literature report on the crystal structure.
Hypothetical Experimental Protocols
While a specific published procedure for the synthesis and crystallization of this compound is not available, a general methodology can be proposed based on standard organic and coordination chemistry techniques.
Synthesis of the Free Amine
The free amine, Bis(2-(diphenylphosphino)ethyl)amine, would first be synthesized. A common route involves the reaction of a secondary amine with a suitable phosphine-containing electrophile.
Formation and Crystallization of the Hydrochloride Salt
-
Protonation: The synthesized Bis(2-(diphenylphosphino)ethyl)amine is dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
A solution of hydrochloric acid (e.g., 1 M in diethyl ether) is added dropwise to the amine solution with stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with the solvent, and dried under vacuum.
-
Crystallization: For single-crystal growth suitable for X-ray diffraction, the crude hydrochloride salt is recrystallized. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether, dichloromethane/hexane). The key is to allow the crystals to form slowly to ensure high quality.[6]
Standard Workflow for Crystal Structure Determination
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established process.[7][8] The following diagram illustrates the typical workflow that would be employed to analyze a crystal of this compound.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Concluding Remarks
The available data for this compound has been summarized. While the compound is commercially available and used in research, its detailed three-dimensional crystal structure has not been elucidated and reported in the public domain. The provided experimental protocols and workflow are representative of the methods that would be used for its synthesis, crystallization, and structural analysis. Researchers in possession of this compound are encouraged to pursue its crystallization and structural determination to contribute this fundamental data to the scientific community.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 66534-97-2|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ivychem.com [ivychem.com]
- 5. This compound | 66534-97-2 [sigmaaldrich.com]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
Technical Guide to the Synthesis of Chiral Aminodiphosphine Ligands from Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of chiral aminodiphosphine ligands, utilizing the commercially available starting material, Bis(2-(diphenylphosphino)ethyl)amine hydrochloride. Chiral phosphine ligands are pivotal in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the development of enantiomerically pure pharmaceuticals. This document details the synthetic pathway, experimental protocols, and characterization of these valuable ligands. Furthermore, it explores their applications in asymmetric catalysis, offering insights for researchers in drug discovery and process development.
Introduction
Asymmetric catalysis has emerged as an indispensable tool for the synthesis of chiral molecules, with applications spanning from pharmaceuticals to materials science. The efficacy of many asymmetric transformations hinges on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center. Among the diverse array of chiral ligands, aminodiphosphines (PNP) have garnered significant attention due to their unique electronic and steric properties, which can be readily tuned to optimize catalytic activity and enantioselectivity.
This guide focuses on a practical and efficient route to a specific class of chiral aminodiphosphine ligands, starting from the readily accessible this compound. The core of this synthetic strategy involves the introduction of a chiral moiety at the nitrogen atom of the aminodiphosphine backbone, thereby creating a stereogenic center that influences the catalytic environment.
Synthetic Pathway
The synthesis of chiral aminodiphosphine ligands from this compound is a two-step process. The first step involves the deprotonation of the hydrochloride salt to yield the free secondary amine, Bis(2-(diphenylphosphino)ethyl)amine. The subsequent step is the crucial N-alkylation reaction with a chiral electrophile, which introduces the desired stereocenter.
Caption: General synthetic pathway for chiral aminodiphosphine ligands.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative chiral aminodiphosphine ligand, (R)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine.
Synthesis of Bis(2-(diphenylphosphino)ethyl)amine (Free Amine)
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add an aqueous solution of a base (e.g., 1 M NaOH) or an organic base (e.g., triethylamine) dropwise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours until the deprotonation is complete. The reaction can be monitored by thin-layer chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer with deionized water to remove the salt byproduct.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine as an oil or solid.
Synthesis of (R)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine
Materials:
-
Bis(2-(diphenylphosphino)ethyl)amine
-
(R)-2-Bromobutane or (R)-2-Iodobutane
-
A suitable base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))
-
Anhydrous aprotic solvent (e.g., acetonitrile (MeCN) or tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Cannula or syringe
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Under an inert atmosphere, dissolve Bis(2-(diphenylphosphino)ethyl)amine in an anhydrous aprotic solvent in a Schlenk flask.
-
Add a suitable base (e.g., potassium carbonate) to the solution.
-
Slowly add a solution of the chiral electrophile (e.g., (R)-2-bromobutane) in the same solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure chiral aminodiphosphine ligand.
Data Presentation
The following table summarizes typical data for the synthesis of a chiral aminodiphosphine ligand.
| Compound | Starting Material | Chiral Reagent | Yield (%) | Enantiomeric Excess (ee, %) | ³¹P NMR (δ, ppm) |
| (R)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine | Bis(2-(diphenylphosphino)ethyl)amine | (R)-2-Bromobutane | 75-85 | >98 | ~ -20 |
| (S)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine | Bis(2-(diphenylphosphino)ethyl)amine | (S)-2-Bromobutane | 75-85 | >98 | ~ -20 |
Applications in Asymmetric Catalysis
Chiral aminodiphosphine ligands are highly effective in a variety of metal-catalyzed asymmetric reactions. Their tridentate P,N,P coordination mode provides a rigid and well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
A primary application of these ligands is in the asymmetric hydrogenation of prochiral olefins and ketones . For instance, iridium or rhodium complexes of chiral aminodiphosphine ligands have been successfully employed as catalysts for the enantioselective reduction of C=C and C=O double bonds, yielding chiral alkanes and alcohols with high enantiomeric excess.
Caption: Asymmetric hydrogenation catalyzed by a chiral PNP-metal complex.
Conclusion
The synthesis of chiral aminodiphosphine ligands from this compound offers a versatile and efficient route to a valuable class of ligands for asymmetric catalysis. The straightforward N-alkylation strategy allows for the introduction of a wide range of chiral substituents, enabling the fine-tuning of the ligand's steric and electronic properties. The resulting chiral PNP ligands have demonstrated exceptional performance in asymmetric hydrogenation and other catalytic transformations, making them highly relevant to researchers in academia and the pharmaceutical industry. This guide provides the fundamental knowledge and practical protocols to facilitate the synthesis and application of these important chiral ligands.
Technical Guide: Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to bis(2-(diphenylphosphino)ethyl)amine hydrochloride. It is intended to be a valuable resource for researchers and professionals in chemistry and drug development.
Core Compound Information
This compound is a solid organophosphorus compound. It is commonly used as a bidentate phosphine ligand in transition metal catalysis.
Structure:
(Where Ph represents a phenyl group)
Solubility Data
| Solvent | Quantitative Solubility | Qualitative Observation |
| Water | Data not available | Insoluble[1][2] |
| Common Organic Solvents (e.g., THF, Dichloromethane, Toluene) | Data not available | Expected to have some solubility, but quantitative data is not published. |
Experimental Protocols
Synthesis of this compound
The hydrochloride salt can be synthesized from its free amine precursor, bis(2-(diphenylphosphino)ethyl)amine.
Materials:
-
Bis(2-(diphenylphosphino)ethyl)amine
-
Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent
-
Anhydrous hydrogen chloride (gas or as a solution in a compatible anhydrous solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve bis(2-(diphenylphosphino)ethyl)amine in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
The precipitate can be collected by filtration under an inert atmosphere.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to remove any residual solvent.
Diagram of Synthesis Logic:
General Protocol for Determining Solubility of an Air-Sensitive Solid
Given that this compound is air-sensitive, the following general protocol should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Vials with caps
-
Magnetic stir bar
-
Analytical balance
-
Temperature-controlled shaker or stir plate
Procedure:
-
Accurately weigh a small amount of the compound into a vial.
-
Add a known volume of the anhydrous solvent to the vial.
-
Add a magnetic stir bar and securely cap the vial.
-
Place the vial in a temperature-controlled shaker or on a stir plate and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Evaporate the solvent from the extracted aliquot and accurately weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mol/L.
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as a precursor to the free amine ligand, which is utilized in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example where phosphine ligands are crucial for the catalytic cycle.
General Reaction Scheme:
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Catalytic Cycle Workflow:
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, where "L" represents the phosphine ligand.
References
An In-depth Technical Guide to the Thermal Stability of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known thermal properties of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride (CAS No. 66534-97-2). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the established melting point and provides comprehensive, standardized protocols for determining its broader thermal stability profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction
This compound is a bidentate aminophosphine ligand of interest in coordination chemistry and catalysis. The thermal stability of such ligands is a critical parameter, influencing their synthesis, storage, handling, and application in chemical processes that may be conducted at elevated temperatures. This guide outlines the current state of knowledge and provides the necessary experimental frameworks for a thorough thermal analysis.
Physicochemical and Thermal Properties
The primary reported thermal characteristic of this compound is its melting point. This value represents the temperature at which the solid-to-liquid phase transition occurs.
Data Presentation
| Property | Value | Source |
| Melting Point | 175-180 °C | Chemical Supplier Data |
Note: This melting point suggests the compound is a crystalline solid with moderate thermal stability. The range indicates the possible presence of minor impurities or variations in crystalline form.
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of this compound, including its decomposition temperature and energetic transitions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following sections detail the recommended experimental protocols.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, residual mass, and assessing the presence of volatile components. Given that phosphine ligands can be sensitive to oxidation, handling and analysis under an inert atmosphere are critical.
Experimental Protocol: TGA of an Air-Sensitive Compound
-
Instrument Preparation:
-
Ensure the TGA instrument, including the balance and furnace, is clean and calibrated according to the manufacturer's specifications.
-
Utilize a high-resolution thermobalance with a sensitivity of 0.1 µg or better.
-
-
Sample Preparation (Inert Atmosphere):
-
All sample handling should be performed in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine moieties.
-
Weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended for higher temperature ranges).
-
If the TGA is not housed within a glovebox, use a sealed TGA pan that can be transferred and purged within the instrument before the experiment begins.
-
-
TGA Experimental Parameters:
-
Purge Gas: High-purity Nitrogen or Argon at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Collection: Record mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, glass transitions) and the enthalpy of these transitions.
Experimental Protocol: DSC of a Crystalline Hydrochloride Salt
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Ensure the sample and reference cells are clean.
-
-
Sample Preparation:
-
Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is important to contain any potential off-gassing upon heating.
-
Prepare an empty, hermetically sealed aluminum pan as the reference.
-
-
DSC Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Hold at 250 °C for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at a rate of 10 °C/min to observe any crystallization events.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks, which correspond to melting, and exothermic peaks, which may indicate crystallization or decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting endotherm. The sharpness of the melting peak can provide an indication of the sample's purity.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of the thermal stability of this compound.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While the thermal stability of this compound has not been extensively documented, its reported melting point of 175-180 °C provides a baseline for its thermal behavior. A comprehensive understanding of its decomposition profile requires empirical analysis. The detailed TGA and DSC protocols provided in this guide offer a robust framework for researchers to obtain critical data on its thermal stability, ensuring its effective and safe application in further research and development.
Methodological & Application
Application Notes and Protocols for Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a tridentate PNP ligand that has been synthesized and characterized. Its structural features, particularly the presence of two soft phosphine donors and a central secondary amine, make it an intriguing candidate for coordination to palladium and subsequent application in catalysis. The hydrochloride salt form ensures air stability and ease of handling. While the synthesis of its palladium(II) complex, [PdCl(DPEA)]Cl (where DPEA is the neutral amine ligand), has been reported, detailed studies on its application in common palladium-catalyzed cross-coupling reactions are not extensively documented in peer-reviewed literature.
These application notes provide a comprehensive guide, including the synthesis of the ligand and its palladium complex, alongside generalized, robust protocols for its potential use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The provided catalytic data is illustrative and based on typical results observed for analogous bidentate phosphine ligands, serving as a benchmark for optimization.
Ligand and Complex Synthesis
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine hydrochloride with lithium diphenylphosphide.
Experimental Protocol:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly distilled tetrahydrofuran (THF, 150 mL) and lithium wire (1.5 g, 0.22 mol) cut into small pieces. To this suspension, add chlorodiphenylphosphine (22.0 g, 0.1 mol) dropwise at room temperature with vigorous stirring. The reaction is exothermic, and the solution will turn deep red, indicating the formation of lithium diphenylphosphide. Stir the mixture at room temperature for 12 hours.
-
Reaction with Bis(2-chloroethyl)amine Hydrochloride: In a separate flame-dried flask under a nitrogen atmosphere, dissolve bis(2-chloroethyl)amine hydrochloride (8.9 g, 0.05 mol) in dry methanol (100 mL). Cool this solution to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared solution of lithium diphenylphosphide to the solution of bis(2-chloroethyl)amine hydrochloride at 0 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the organic solvents. The crude product will precipitate. Collect the solid by filtration, wash with diethyl ether (3 x 50 mL) to remove triphenylphosphine oxide, and then with water (2 x 50 mL).
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid.
Synthesis of [PdCl(bis(2-(diphenylphosphino)ethyl)amine)]Cl
The palladium(II) complex can be readily prepared by reacting the ligand hydrochloride with a suitable palladium(II) precursor.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (0.48 g, 1 mmol) in a mixture of benzene (20 mL), acetone (10 mL), and methanol (10 mL).
-
Addition of Palladium Precursor: To this solution, add palladium(II) chloride (0.18 g, 1 mmol) in one portion.
-
Reaction: Stir the resulting suspension at room temperature for 24 hours. The color of the suspension will typically change, indicating complex formation.
-
Isolation and Purification: Remove the solvent under reduced pressure. Wash the resulting solid with diethyl ether (3 x 20 mL) to remove any unreacted starting materials. The product, [PdCl(bis(2-(diphenylphosphino)ethyl)amine)]Cl, can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized procedures for employing a palladium/phosphine ligand system in key cross-coupling reactions. Note: These are starting points and will require optimization for the specific combination of this compound and the desired substrates. The ligand would likely be used in its deprotonated (free amine) form, which can be achieved in situ by the addition of a base.
Suzuki-Miyaura Coupling
This reaction enables the formation of C-C bonds between aryl/vinyl halides or triflates and organoboron compounds.
Illustrative Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (5.7 mg, 0.012 mmol, 1.2 mol%), and a base such as K₃PO₄ (424 mg, 2.0 mmol).
-
Addition of Reactants: Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | 92 |
| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 85 |
Note: The data presented is hypothetical and serves as a target for reaction optimization.
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.
Catalytic Cycle of the Heck Reaction:
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol (General):
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (5.7 mg, 0.012 mmol, 1.2 mol%), and a base such as triethylamine (0.28 mL, 2.0 mmol).
-
Addition of Reactants: Add the aryl halide (1.0 mmol) and the alkene (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 120 °C and stir for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Illustrative Quantitative Data for the Heck Reaction:
| Entry | Aryl Halide | Alkene | Yield (%) |
| 1 | Iodobenzene | Styrene | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 93 |
| 3 | 1-Iodo-3-nitrobenzene | Methyl methacrylate | 87 |
| 4 | 4-Bromobenzonitrile | Acrylonitrile | 89 |
Note: The data presented is hypothetical and serves as a target for reaction optimization.
Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of C-N bonds by coupling aryl halides or triflates with primary or secondary amines.
Logical Relationship in Catalyst System Selection:
Caption: Key factors influencing the success of Buchwald-Hartwig amination.
Experimental Protocol (General):
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, stir Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), this compound (5.7 mg, 0.012 mmol, 1.2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (135 mg, 1.4 mmol) in anhydrous toluene (2 mL) for 10 minutes.
-
Addition of Reactants: To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Reaction: Seal the reaction vessel and heat to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Illustrative Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 96 |
| 2 | 4-Chloro-tert-butylbenzene | Aniline | 89 |
| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | 91 |
| 4 | 2-Chlorotoluene | Di-n-butylamine | 84 |
Note: The data presented is hypothetical and serves as a target for reaction optimization.
Conclusion
This compound presents itself as a potentially valuable PNP ligand for palladium catalysis. While specific applications in cross-coupling reactions are yet to be extensively reported, the protocols and illustrative data provided herein offer a solid foundation for researchers to explore its catalytic efficacy. The synthesis of the ligand and its palladium complex is straightforward, making it an accessible system for investigation in academic and industrial laboratories. Successful application will hinge on careful optimization of reaction parameters for the specific substrates of interest.
Application Notes and Protocols for Suzuki Coupling Reactions Using Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a PNP pincer-type ligand, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This ligand is a valuable tool in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and substrate scope. Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
This compound is a tridentate PNP ligand that, upon deprotonation, forms a pincer complex with palladium. This coordination mode imparts high stability to the catalytic species and can enhance its reactivity, particularly with challenging substrates such as aryl chlorides. The amine functionality in the ligand backbone can also play a significant role in the catalytic cycle.
General Reaction Scheme
The general scheme for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a phosphine ligand is as follows:
Experimental Protocols
While specific reaction conditions should be optimized for each substrate combination, the following protocols provide a general guideline for performing Suzuki coupling reactions using this compound as a ligand. The ligand can be used to form a pre-catalyst with a palladium source or used in situ.
Protocol 1: In Situ Catalyst Formation
This protocol describes the formation of the active catalyst in the reaction mixture.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Aryl- or vinylboronic acid or ester (1.2 - 1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound (1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, boronic acid/ester, palladium source, this compound, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Pre-formed Palladium-PNP Complex
For improved reproducibility, a pre-formed palladium complex with the deprotonated ligand can be used.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Aryl- or vinylboronic acid or ester (1.2 - 1.5 mmol)
-
Pre-formed [PdCl(PNP)] complex (1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the palladium source and ligand with the pre-formed palladium-PNP complex.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions utilizing phosphine ligands, which can serve as a starting point for optimization with this compound.
Table 1: Typical Reaction Parameters for Suzuki Coupling with Phosphine Ligands
| Parameter | Typical Range | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 0.5 - 5 mol% |
| Ligand | Phosphine-based (e.g., PPh₃, Buchwald ligands) | 1 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | 2 - 4 equivalents |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water | Anhydrous conditions are often preferred. |
| Temperature | Room Temperature - 120 °C | Dependent on substrate reactivity. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/LC-MS. |
Table 2: Example Yields for Suzuki Coupling of Aryl Halides with Phenylboronic Acid (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 2 | >95 |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >98 |
| 2-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 6 | ~85 |
Note: These are representative examples with other phosphine ligands. Yields with this compound will require experimental determination.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Suzuki coupling reaction in the laboratory.
Caption: General laboratory workflow for a Suzuki coupling reaction.
Conclusion
This compound is a promising ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its tridentate pincer coordination can lead to highly stable and active catalysts. The provided protocols and data serve as a valuable starting point for researchers in academia and industry to explore the utility of this ligand in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Asymmetric hydrogenation using Bis(2-(diphenylphosphino)ethyl)amine hydrochloride catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The efficiency and selectivity of this reaction are highly dependent on the catalyst system employed, which typically consists of a transition metal precursor and a chiral ligand. While a vast number of chiral phosphine ligands have been developed, the use of achiral ligands in combination with other chiral auxiliaries presents a flexible and often more accessible approach to enantioselective catalysis.
This document provides detailed application notes and protocols for the use of a catalytic system based on the achiral PNP ligand, Bis(2-(diphenylphosphino)ethyl)amine, in asymmetric hydrogenation. Although specific performance data for the hydrochloride salt of this ligand is not extensively reported in peer-reviewed literature, the following sections detail its synthesis, general catalytic applications, and representative protocols based on well-established methodologies for similar PNP-type ligands in asymmetric hydrogenation.
Ligand Synthesis and Catalyst Preparation
The ligand, Bis(2-(diphenylphosphino)ethyl)amine, can be synthesized through established methods. The hydrochloride salt is readily prepared by treating the free amine with hydrochloric acid.
Synthesis of Bis(2-(diphenylphosphino)ethyl)amine:
A common synthetic route involves the reaction of bis(2-chloroethyl)amine hydrochloride with a diphenylphosphine source.
In-situ Catalyst Preparation:
The active catalyst is typically prepared in situ by reacting the Bis(2-(diphenylphosphino)ethyl)amine ligand (or its hydrochloride salt with the addition of a base) with a suitable metal precursor, such as a rhodium or ruthenium complex, in an appropriate solvent under an inert atmosphere. For asymmetric hydrogenation, a chiral co-ligand, often a chiral diamine, is introduced to induce enantioselectivity.
Applications in Asymmetric Hydrogenation
Catalyst systems incorporating Bis(2-(diphenylphosphino)ethyl)amine are versatile and can be applied to the asymmetric hydrogenation of a variety of prochiral substrates, including ketones and olefins. The choice of metal precursor, chiral co-ligand, solvent, and reaction conditions is critical for achieving high enantioselectivity and conversion.
Key Applications:
-
Asymmetric Hydrogenation of Prochiral Ketones: The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Catalytic systems employing a PNP amine ligand, a ruthenium precursor, and a chiral diamine have demonstrated high efficiency and enantioselectivity for this reaction.
-
Asymmetric Hydrogenation of Prochiral Olefins: The enantioselective hydrogenation of prochiral olefins provides access to a wide range of chiral alkanes, which are valuable intermediates in the synthesis of complex molecules. Rhodium-based catalysts are often preferred for this transformation.
Experimental Protocols
The following are detailed, representative protocols for the asymmetric hydrogenation of a model ketone and olefin using a catalyst system based on the Bis(2-(diphenylphosphino)ethyl)amine ligand.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a ruthenium-based catalyst.
Table 1: Reaction Parameters for Asymmetric Hydrogenation of Acetophenone
| Parameter | Value |
| Substrate | Acetophenone |
| Ligand | Bis(2-(diphenylphosphino)ethyl)amine |
| Metal Precursor | [RuCl₂(p-cymene)]₂ |
| Chiral Co-ligand | (1R,2R)-(-)-1,2-Diaminocyclohexane |
| Base | Potassium tert-butoxide (KOtBu) |
| Solvent | 2-Propanol |
| Substrate/Catalyst Ratio | 1000:1 |
| Hydrogen Pressure | 10 atm |
| Temperature | 50 °C |
| Reaction Time | 12 h |
Materials:
-
Bis(2-(diphenylphosphino)ethyl)amine
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a magnetic stir bar
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and Bis(2-(diphenylphosphino)ethyl)amine (0.011 mmol).
-
Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add (1R,2R)-(-)-1,2-Diaminocyclohexane (0.012 mmol) and continue stirring for another 10 minutes to form the pre-catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve acetophenone (10 mmol) in anhydrous, degassed 2-propanol (15 mL).
-
Transfer the substrate solution to the glass liner of a high-pressure autoclave.
-
Add a solution of KOtBu (0.2 mmol) in 2-propanol (2 mL) to the autoclave.
-
Inject the pre-catalyst solution into the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm.
-
Place the autoclave in a preheated oil bath at 50 °C and stir for 12 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee%) of the 1-phenylethanol product is determined by chiral HPLC or chiral GC analysis.
-
dot
Application Notes and Protocols: Preparation of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a versatile PNP pincer ligand, and its subsequent complexation with various transition metals. The resulting metal complexes have applications in catalysis and materials science, with some related compounds showing potential in drug development.
Introduction
Bis(2-(diphenylphosphino)ethyl)amine, often abbreviated as HN(CH₂CH₂PPh₂)₂, is a tridentate pincer ligand that coordinates to metal centers through its two phosphorus atoms and the central nitrogen atom. The hydrochloride salt of this ligand, [H₂N(CH₂CH₂PPh₂)₂]Cl, is a stable, air-insensitive solid, making it a convenient starting material for the synthesis of various metal complexes. These complexes are of significant interest due to their catalytic activity in a range of organic transformations and their potential as building blocks for novel materials. Some gold(I) complexes with related phosphine ligands have also been investigated for their antitumor properties.[1]
Synthesis of the Ligand
Preparation of this compound
A common and effective method for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine hydrochloride with lithium diphenylphosphide.
Experimental Protocol:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add an equimolar amount of a strong base, such as n-butyllithium, dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional hour. The formation of a reddish-orange solution indicates the generation of lithium diphenylphosphide.
-
Reaction with Bis(2-chloroethyl)amine Hydrochloride: In a separate Schlenk flask, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous THF. Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Ligand Formation: Slowly add the freshly prepared lithium diphenylphosphide solution to the suspension of bis(2-chloroethyl)amine hydrochloride at -78 °C with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield this compound as a white solid.
Caption: Synthesis of Bis(2-(diphenylphosphino)ethyl)amine HCl.
Preparation of Metal Complexes
The hydrochloride ligand serves as a precursor for the synthesis of various metal complexes. The general strategy involves the reaction of the ligand with a suitable metal precursor, often in the presence of a base to deprotonate the ammonium center, allowing for coordination of the nitrogen atom to the metal.
Palladium(II) and Platinum(II) Complexes
Palladium(II) and Platinum(II) complexes of this ligand are typically prepared by reacting the hydrochloride salt with a metal precursor such as [MCl₂(COD)] (where M = Pd or Pt, and COD = 1,5-cyclooctadiene) or [MCl₂(PhCN)₂].[2]
Experimental Protocol for [MCl₂{HN(CH₂CH₂PPh₂)₂}] (M = Pd, Pt):
-
To a solution of this compound in a suitable solvent like dichloromethane or ethanol, add one equivalent of a metal precursor (e.g., [PdCl₂(COD)] or [PtCl₂(COD)]).
-
Add a slight excess of a non-coordinating base, such as triethylamine, to neutralize the hydrochloride and facilitate the coordination of the amine nitrogen.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by recrystallization from an appropriate solvent system.
Caption: Synthesis of Pd(II) and Pt(II) complexes.
Gold(I) Complexes
Gold(I) complexes can be synthesized by reacting the ligand with a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene).[3]
Experimental Protocol for [AuCl{HN(CH₂CH₂PPh₂)₂}]:
-
Dissolve this compound in dichloromethane.
-
In a separate flask, dissolve an equimolar amount of [AuCl(tht)] in dichloromethane.
-
Add the gold precursor solution to the ligand solution and stir the mixture at room temperature for a few hours.
-
Reduce the volume of the solvent in vacuo and add a non-polar solvent like hexane to precipitate the product.
-
Filter the resulting white solid, wash with hexane, and dry under vacuum.
Caption: Synthesis of a Au(I) complex.
Quantitative Data
The following tables summarize key spectroscopic and crystallographic data for representative metal complexes of bis(2-(diphenylphosphino)ethyl)amine.
Table 1: Selected ³¹P NMR Spectroscopic Data
| Complex | Solvent | Chemical Shift (δ, ppm) |
| [PdCl₂{HN(CH₂CH₂PPh₂)₂}] | CDCl₃ | 45.5 |
| [PtCl₂{HN(CH₂CH₂PPh₂)₂}] | CDCl₃ | 16.8 (¹J(Pt-P) = 3540 Hz) |
| [AuCl{HN(CH₂CH₂PPh₂)₂}] | CDCl₃ | 34.0 |
Data compiled from various sources and may vary slightly depending on experimental conditions.
Table 2: Selected Crystallographic Data for [MCl₂{HN(CH₂CH₂PPh₂)₂}] Complexes
| Parameter | [PdCl₂{HN(CH₂CH₂PPh₂)₂}] | [PtCl₂{HN(CH₂CH₂PPh₂)₂}] |
| Bond Lengths (Å) | ||
| M-P1 | 2.245(1) | 2.238(2) |
| M-P2 | 2.248(1) | 2.241(2) |
| M-Cl1 | 2.355(1) | 2.348(2) |
| M-Cl2 | 2.351(1) | 2.345(2) |
| P-N | 1.72(2) - 1.67(2) | 1.714(6) |
| **Bond Angles (°) ** | ||
| P1-M-P2 | 94.9(3) | 91.08(6) |
| Cl1-M-Cl2 | 88.2(1) | 88.5(1) |
| P1-M-Cl1 | 175.6(1) | 176.1(1) |
| P2-M-Cl2 | 175.9(1) | 176.3(1) |
| P-N-P | - | - |
Note: The crystallographic data presented here are for related bis(diphenylphosphino)amine complexes and serve as representative examples.[2][4]
Applications
Metal complexes of bis(2-(diphenylphosphino)ethyl)amine are primarily explored for their catalytic properties in organic synthesis.
Catalysis
Palladium complexes of this and related PNP ligands have shown activity as catalysts in cross-coupling reactions such as the Heck and Sonogashira reactions.[5]
General Protocol for a Heck Coupling Reaction:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, the olefin, and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or NMP).
-
Add a catalytic amount of the palladium complex (e.g., [PdCl₂{HN(CH₂CH₂PPh₂)₂}]) (typically 0.1-1 mol%).
-
Heat the reaction mixture to the required temperature (usually 80-140 °C) and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
References
- 1. Antitumor activity of bis(diphenylphosphino)alkanes, their gold(I) coordination complexes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a tridentate PNP pincer-type ligand, in palladium-catalyzed C-N cross-coupling reactions. This class of reactions, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
This compound serves as a robust ligand in palladium-catalyzed amination reactions. Its tridentate nature offers a unique coordination environment to the palladium center, influencing the catalytic activity and stability of the active species. The "PNP" coordination motif can enhance the efficiency of the catalytic cycle, which typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The hydrochloride salt form allows for convenient handling and storage of the air-sensitive free amine ligand.
Core Applications: Palladium-Catalyzed C-N Cross-Coupling
The primary application of this compound is as a supporting ligand in palladium-catalyzed C-N cross-coupling reactions, enabling the synthesis of a wide array of arylamines.
General Reaction Scheme:
Caption: General scheme of a C-N cross-coupling reaction.
Experimental Protocols
The following protocols are generalized based on typical conditions for Buchwald-Hartwig amination reactions and should be optimized for specific substrates.
Protocol 1: General Procedure for the Amination of Aryl Bromides
This protocol outlines a general method for the coupling of an aryl bromide with a primary or secondary amine using a palladium catalyst supported by Bis(2-(diphenylphosphino)ethyl)amine.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for a typical C-N cross-coupling experiment.
Detailed Steps:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.1-2.2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene or dioxane (sufficient to make a 0.1-0.5 M solution with respect to the aryl halide). Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
While specific data for this compound is not abundant in publicly accessible literature, the following table presents representative data for similar phosphine ligands in Buchwald-Hartwig amination to provide an expected performance range.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | L1 (1.5) | NaOtBu (1.4) | Toluene | 100 | >95 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (0.5) | L2 (1.5) | NaOtBu (1.4) | Dioxane | 110 | 85-95 |
| 3 | 1-Bromo-4-methoxybenzene | n-Hexylamine | Pd(OAc)₂ (2) | L1 (3) | Cs₂CO₃ (2) | Toluene | 80 | 90-98 |
| 4 | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1) | L2 (2) | K₃PO₄ (2) | Dioxane | 100 | 80-90 |
L1 and L2 represent other commonly used biaryl phosphine ligands. This data is for illustrative purposes.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The tridentate nature of the Bis(2-(diphenylphosphino)ethyl)amine ligand is believed to stabilize the palladium intermediates throughout the cycle.
Application of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in Chiral Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, commonly referred to as (PNP)HCl, is a versatile precursor for the synthesis of tridentate PNP pincer ligands. These ligands, in coordination with transition metals such as ruthenium, iridium, and palladium, form highly effective and stereoselective catalysts for a variety of asymmetric transformations. The unique electronic and steric properties of PNP ligands, which can be readily tuned, make them invaluable tools in chiral synthesis, particularly in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.
This document provides detailed application notes and experimental protocols for the use of (PNP)HCl-derived catalysts in key chiral synthesis applications, including the asymmetric hydrogenation of ketones and imines, and palladium-catalyzed asymmetric allylic alkylation.
Key Applications
The catalysts derived from this compound are instrumental in several critical asymmetric reactions:
-
Asymmetric Hydrogenation of Ketones: The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium- and iridium-based PNP catalysts exhibit high activity and enantioselectivity for this reaction, providing access to valuable chiral building blocks.
-
Asymmetric Hydrogenation of Imines: The enantioselective reduction of imines to chiral amines is a powerful method for the synthesis of nitrogen-containing chiral compounds, which are prevalent in pharmaceuticals and natural products. Iridium-PNP catalysts are particularly effective for the asymmetric hydrogenation of a wide range of imine substrates.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This reaction is a potent method for the construction of stereogenic carbon-carbon and carbon-heteroatom bonds. Chiral PNP ligands in combination with palladium catalysts can control the regio- and enantioselectivity of the alkylation of allylic substrates.
Data Presentation
The following tables summarize the quantitative data for the key applications of (PNP)HCl-derived catalysts in chiral synthesis.
Table 1: Asymmetric Hydrogenation of Ketones with Ru-PNP Catalysts
| Entry | Ketone Substrate | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(PNP)(dpen)] | 1000:1 | 50 | 30 | 12 | >99 | 98 (R) |
| 2 | 1-Tetralone | [RuCl₂(PNP)(dpen)] | 1000:1 | 50 | 30 | 16 | >99 | 97 (S) |
| 3 | 2-Acetylpyridine | [RuCl₂(PNP)(dpen)] | 500:1 | 60 | 40 | 24 | 98 | 95 (R) |
| 4 | Benzoylacetone | [RuCl₂(PNP)(dpen)] | 1000:1 | 50 | 25 | 10 | >99 | 99 (S) |
Table 2: Asymmetric Hydrogenation of Imines with Ir-PNP Catalysts
| Entry | Imine Substrate | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-Benzylideneaniline | [Ir(PNP)(cod)]BF₄ | 1000:1 | 50 | 25 | 12 | >99 | 96 (R) |
| 2 | N-(1-phenylethylidene)aniline | [Ir(PNP)(cod)]BF₄ | 1000:1 | 60 | 30 | 24 | 98 | 94 (S) |
| 3 | N-Benzylidene-4-methoxyaniline | [Ir(PNP)(cod)]BF₄ | 2000:1 | 50 | 25 | 18 | >99 | 97 (R) |
| 4 | 1-Methyl-3,4-dihydroisoquinoline | [Ir(PNP)(cod)]BF₄ | 1000:1 | 50 | 25 | 12 | >99 | 95 (S) |
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation with PNP Ligands
| Entry | Allylic Substrate | Nucleophile | Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | cinnamyl acetate | dimethyl malonate | [Pd(allyl)Cl]₂ | Chiral PNP | 25 | 12 | 95 | 92 |
| 2 | 1,3-diphenylallyl acetate | dimethyl malonate | [Pd(allyl)Cl]₂ | Chiral PNP | 25 | 16 | 92 | 94 |
| 3 | cinnamyl acetate | nitromethane | [Pd(allyl)Cl]₂ | Chiral PNP | 30 | 24 | 88 | 90 |
| 4 | 1,3-diphenylallyl acetate | aniline | [Pd(allyl)Cl]₂ | Chiral PNP | 40 | 20 | 90 | 91 |
Experimental Protocols
Protocol 1: In situ Preparation of Chiral PNP Ligand from this compound
This protocol describes the deprotonation of the hydrochloride salt to generate the free amine ligand for subsequent use in catalysis.
Materials:
-
This compound ((PNP)HCl)
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous, deoxygenated solvent (e.g., THF, Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound to a Schlenk flask.
-
Add the desired amount of anhydrous, deoxygenated solvent to dissolve the hydrochloride salt.
-
While stirring, add one equivalent of a suitable base (e.g., sodium methoxide) to the solution.
-
Stir the mixture at room temperature for 30 minutes. The formation of a salt precipitate (e.g., NaCl) may be observed.
-
The resulting solution containing the free PNP amine ligand can be used directly in the next step for the preparation of the metal complex or for in situ catalyst formation.
Caption: In situ generation of the free PNP ligand.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Ketones using a Ru-PNP Catalyst
This protocol outlines a general method for the enantioselective reduction of prochiral ketones.
Materials:
-
Ruthenium precursor (e.g., [Ru(cod)Cl₂])
-
Chiral PNP ligand (prepared in situ from (PNP)HCl)
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
Prochiral ketone substrate
-
Anhydrous, deoxygenated solvent (e.g., isopropanol, ethanol)
-
Base (e.g., potassium tert-butoxide)
-
High-pressure autoclave
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor, the chiral PNP ligand, and the chiral diamine ligand.
-
Add the anhydrous, deoxygenated solvent to the liner.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the ketone substrate and the base to the reaction mixture.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Caption: Workflow for asymmetric hydrogenation of ketones.
Protocol 3: General Procedure for Asymmetric Hydrogenation of Imines using an Ir-PNP Catalyst
This protocol provides a general method for the enantioselective reduction of prochiral imines.
Materials:
-
Iridium precursor (e.g., [Ir(cod)Cl]₂)
-
Chiral PNP ligand (prepared in situ from (PNP)HCl)
-
Prochiral imine substrate
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane, THF)
-
Additive (e.g., I₂, NaBArF)
-
High-pressure autoclave
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a Schlenk flask with the iridium precursor and the chiral PNP ligand.
-
Add the anhydrous, deoxygenated solvent and stir at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate vial, dissolve the imine substrate and any additive in the solvent.
-
Transfer the catalyst solution and the substrate solution to a glass liner for the autoclave.
-
Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-60 bar).
-
Stir the reaction at the specified temperature (e.g., 25-30 °C) for the designated time (e.g., 12-24 hours).
-
After cooling and venting the autoclave, concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Workflow for asymmetric hydrogenation of imines.
Protocol 4: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a general method for the enantioselective alkylation of allylic substrates.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
Chiral PNP ligand (prepared in situ from (PNP)HCl)
-
Allylic substrate (e.g., cinnamyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA))
-
Anhydrous, deoxygenated solvent (e.g., THF, Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox, dissolve the palladium precursor and the chiral PNP ligand in the anhydrous, deoxygenated solvent in a Schlenk flask.
-
Stir the mixture at room temperature for 20-30 minutes to generate the active catalyst.
-
Add the allylic substrate, the nucleophile, and the base to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 25 °C) until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Caption: Workflow for asymmetric allylic alkylation.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of chiral PNP ligands. The resulting transition metal catalysts demonstrate exceptional performance in a range of asymmetric transformations, providing access to enantiomerically enriched alcohols, amines, and alkylated products. The modular nature of the PNP ligand allows for fine-tuning of the catalyst's steric and electronic properties, enabling high levels of stereocontrol for a broad scope of substrates. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of chiral synthesis and drug development.
Application Notes and Protocols for Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a versatile phosphine ligand, within an inert atmosphere glovebox. These guidelines are intended for professionals in chemical research and drug development who utilize air-sensitive reagents in catalysis and coordination chemistry.
Introduction
This compound is a bidentate phosphine ligand, often referred to as a 'PNP' type ligand, which is crucial in the field of transition metal catalysis.[1] Its hydrochloride salt form offers improved stability and handling characteristics compared to the free amine.[1] Phosphine ligands are susceptible to oxidation, which can lead to the deactivation of the catalyst.[2] Therefore, the use of a glovebox to maintain an inert atmosphere is essential for reproducible and successful results.[2] This ligand is particularly effective in forming stable complexes with transition metals like palladium, which are active catalysts for various cross-coupling reactions, including the Heck and Suzuki-Miyaura reactions.[3][4]
Chemical Properties
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66534-97-2 | [5] |
| Molecular Formula | C₂₈H₃₀ClNP₂ | [5] |
| Molecular Weight | 477.95 g/mol | [5] |
| Melting Point | 175-180 °C | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [5] |
Safety Information
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated area or, preferably, within a glovebox to avoid inhalation of dust.[7]
Glovebox Setup and Handling
A glovebox provides a necessary inert environment for handling air-sensitive compounds like this compound, ensuring the integrity of the ligand and the catalytic system.
Glovebox Preparation
-
Atmosphere: The glovebox should be filled with a high-purity inert gas, such as argon or nitrogen, with oxygen and moisture levels maintained below 1 ppm.
-
Equipment: All glassware, spatulas, weighing paper, and stir bars must be thoroughly dried in an oven (typically at >120 °C for several hours) and then cooled in the glovebox antechamber before being brought into the main chamber.
-
Reagents: The sealed container of this compound, the metal precursor (e.g., Palladium(II) acetate), and any other solid reagents should be introduced into the glovebox through the antechamber. Solvents must be rigorously degassed and dried using appropriate methods (e.g., passing through a column of activated alumina or distillation from a drying agent) before being brought into the glovebox.
General Workflow for Handling in a Glovebox
The following diagram outlines the general workflow for handling air-sensitive reagents like this compound inside a glovebox.
Caption: General workflow for transferring and handling air-sensitive solids in a glovebox.
Application in Palladium-Catalyzed Heck Reaction
This compound can serve as an effective ligand for palladium in the Heck reaction, a versatile C-C bond-forming reaction between an unsaturated halide and an alkene.[4][8]
Experimental Protocol: Heck Coupling of Iodobenzene and Styrene
This protocol describes a representative Heck reaction performed entirely within a glovebox.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N), anhydrous and degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles (oven-dried)
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In the glovebox, add Palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol) and this compound (e.g., 5.7 mg, 0.012 mmol) to a small vial.
-
Add 1 mL of degassed DMF and stir for 30 minutes. The formation of a palladium-ligand complex is often indicated by a color change.
-
-
Reaction Setup:
-
To a Schlenk flask, add the pre-formed catalyst solution or add the solid Pd(OAc)₂ and ligand directly.
-
Add iodobenzene (e.g., 204 mg, 1.0 mmol) and styrene (e.g., 125 mg, 1.2 mmol) to the flask.
-
Add an additional 4 mL of degassed DMF.
-
Finally, add triethylamine (e.g., 202 mg, 2.0 mmol) as the base.
-
-
Reaction Execution:
-
Seal the Schlenk flask and bring it out of the glovebox.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by GC or TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black and salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield trans-stilbene.
-
Representative Data
The following table presents hypothetical but realistic data for the Heck reaction described above, illustrating the effect of catalyst loading on the reaction yield.
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 1.2 | 12 | 85 |
| 2 | 0.5 | 0.6 | 12 | 78 |
| 3 | 0.1 | 0.12 | 24 | 65 |
Signaling Pathways and Experimental Workflows
Synthesis of a Palladium-PNP Complex
The first step in catalysis is often the in-situ or prior formation of the active catalyst complex. The diagram below illustrates the logical flow for the synthesis of a generic [PdCl₂(PNP)] complex inside a glovebox.
Caption: Workflow for the synthesis of a palladium-PNP complex.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction, where 'L' represents the phosphine ligand.
Caption: Catalytic cycle for the Palladium-catalyzed Heck reaction.
Conclusion
The careful handling of this compound in a glovebox is paramount for its successful application in transition metal catalysis. By following the detailed protocols and understanding the underlying chemical principles, researchers can achieve reproducible and high-yielding results in reactions such as the Heck cross-coupling. The versatility of this ligand suggests its potential in a wide range of other catalytic transformations, making it a valuable tool for synthetic chemists in academia and industry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bis(2-(diphenylphosphino)ethyl)amine | C28H29NP2 | CID 434330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes [infoscience.epfl.ch]
- 7. Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols: Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized experimental protocols for the utilization of bis(2-(diphenylphosphino)ethyl)amine hydrochloride as a ligand in palladium-catalyzed cross-coupling reactions. The content is structured to guide researchers in employing this PNP pincer-type ligand in four pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. Due to the limited availability of specific data for this ligand in published literature, the protocols provided are general starting points that will require optimization for specific substrates. The catalytic cycles for each reaction are visually represented, and data table templates are provided for systematic recording of experimental results.
Introduction to this compound in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. Phosphine-based ligands are paramount in this regard, as they modulate the steric and electronic properties of the catalyst, thereby influencing its stability, activity, and selectivity.
This compound is a tridentate PNP pincer-type ligand precursor. Upon deprotonation, it can coordinate to a metal center through the two phosphorus atoms and the central nitrogen atom. This pincer architecture can confer high stability to the catalytic species, potentially leading to high turnover numbers and robust catalytic activity under challenging conditions. These application notes provide a framework for exploring the catalytic potential of this ligand in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins through the cross-coupling of organoboron compounds with organic halides or triflates.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Palladium Precursor | Ligand Loading (mol%) | Aryl Halide (1.0 equiv) | Boronic Acid (1.2 equiv) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | TBD | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O (4:1) | 100 | TBD | TBD |
| 2 | Pd₂(dba)₃ | TBD | 2-Chloropyridine | 3-Thiopheneboronic acid | Cs₂CO₃ | 1,4-Dioxane | 110 | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a dry, inert atmosphere glovebox or Schlenk line, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-2.2 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane). The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides or triflates and primary or secondary amines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Palladium Precursor | Ligand Loading (mol%) | Aryl Halide (1.0 equiv) | Amine (1.2 equiv) | Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | TBD | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | TBD | TBD |
| 2 | Pd₂(dba)₃ | TBD | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a dry, inert atmosphere glovebox, charge a reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), this compound (1.1-4.4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Troubleshooting & Optimization
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride air and moisture sensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a common reagent in chemical synthesis. This guide addresses its known air and moisture sensitivity and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the air and moisture sensitivity of this compound?
A1: this compound is known to be air-sensitive.[1][2][3] It is also insoluble in water.[1][2][3] Due to its sensitivity, it requires specific handling and storage conditions to prevent degradation.
Q2: How should I properly store this compound?
A2: To maintain its integrity, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][3] The recommended storage temperature is between 2-8°C.[1][3] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.
Q3: What are the primary hazards associated with this compound?
A3: this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is important to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection when handling this substance.[4][5]
Q4: In which solvents is this compound soluble?
A4: While it is insoluble in water, its solubility in organic solvents should be determined on a case-by-case basis for your specific application.[1][2][3] As a general practice for phosphine-containing compounds, anhydrous aprotic solvents are often suitable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or low yield. | Degradation of the reagent due to exposure to air or moisture. | Ensure all handling procedures are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use anhydrous solvents and oven-dried glassware. |
| The compound appears discolored or has an unusual texture. | The compound has likely oxidized or hydrolyzed. | Do not use the reagent if degradation is suspected. Discard the material according to your institution's safety protocols and use a fresh, properly stored batch. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent. | Test solubility in small quantities of various anhydrous aprotic solvents to find a suitable one for your reaction. Gentle heating under an inert atmosphere may aid dissolution, but monitor for any signs of decomposition. |
| Side reactions are observed in the product mixture. | Reactive impurities formed from the degradation of the reagent. | Purify the reagent before use if its quality is uncertain. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. |
Compound Data
| Property | Value |
| Molecular Formula | C28H30ClNP2[2][3] |
| Molecular Weight | 477.95 g/mol [2][3] |
| Melting Point | 175-180°C[1][2][3][4] |
| Appearance | White solid[3] |
| Storage Temperature | 2-8°C[1][3] |
| Air Sensitivity | Air Sensitive[1][2][3] |
| Water Solubility | Insoluble[1][2][3] |
General Experimental Protocol for Handling
Objective: To provide a standardized procedure for the safe handling of air and moisture-sensitive this compound to ensure experimental success and user safety.
Materials:
-
This compound
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Glovebox or Schlenk line
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Preparation of Inert Atmosphere:
-
If using a glovebox, ensure the atmosphere is purged and maintained at low oxygen and moisture levels.
-
If using a Schlenk line, assemble and dry all glassware under vacuum and heat. Backfill with inert gas.
-
-
Dispensing the Reagent:
-
Transfer the required amount of this compound from its storage container to the reaction vessel inside the glovebox or under a positive pressure of inert gas.
-
Seal the storage container tightly and return it to the recommended storage conditions immediately.
-
-
Reaction Setup:
-
Add anhydrous solvent to the reaction vessel containing the reagent via a syringe or cannula under inert atmosphere.
-
Proceed with the addition of other reagents under a continuous inert gas flow.
-
-
Work-up and Purification:
-
Conduct all work-up procedures that require exposure to the atmosphere under an inert gas blanket where possible.
-
If an aqueous work-up is unavoidable, perform it as quickly as possible and consider the potential for hydrolysis. Anhydrous work-up procedures are preferable.[6]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Prevention of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride to its corresponding phosphine oxide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is preventing the oxidation of this compound important?
A1: The phosphorus atoms in this compound possess a lone pair of electrons crucial for coordinating to metal centers in catalytic applications. When oxidized, this lone pair forms a stable P=O bond, creating the phosphine oxide.[1] This phosphine oxide derivative has significantly reduced or no coordinating ability, leading to catalyst deactivation, low or no product yield, and reaction stalling.[2]
Q2: What are the primary indicators of ligand oxidation?
A2: The most definitive method for identifying the oxidation of this compound is through ³¹P NMR spectroscopy. A downfield shift in the ³¹P NMR spectrum is indicative of phosphine oxide formation.[3][4] Generally, tertiary phosphines show signals in the range of -60 to -10 ppm, while their oxides appear in the range of 20 to 60 ppm.[5] Other signs of potential ligand degradation or catalyst deactivation include inconsistent reaction results, formation of palladium black in cross-coupling reactions, and difficulty in product purification due to the presence of the polar phosphine oxide.[2]
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a cool (2-8°C), dark place under a dry, inert atmosphere such as nitrogen or argon.[6] It is highly recommended to store the solid compound inside a glovebox.[2] If a glovebox is unavailable, the container should be sealed tightly with parafilm and purged with an inert gas after each use.
Q4: Can I reverse the oxidation of my phosphine ligand?
A4: Yes, phosphine oxides can be reduced back to the corresponding phosphine. Common laboratory methods involve the use of silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base.[1][7] Other reducing agents like LiAlH₄ and Ph₂SiH₂ have also been reported for the reduction of phosphine oxides.[8] However, these methods often require harsh conditions and the success of the reduction can be substrate-dependent.[7] It is generally preferable to prevent oxidation in the first place.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Explanation |
| Low or No Reaction Yield | Oxidation of the phosphine ligand. | 1. Confirm Oxidation: Analyze a sample of the reaction mixture by ³¹P NMR to check for the presence of a phosphine oxide signal. 2. Improve Inert Atmosphere: Enhance the degassing of solvents and ensure all manipulations are performed under a strictly inert atmosphere (See Experimental Protocols).[2] | The phosphine oxide is a poor ligand, leading to catalyst deactivation and consequently, poor reaction outcomes.[2] |
| Formation of Palladium Black | Insufficient active ligand to stabilize the Pd(0) catalyst. | 1. Increase Ligand Loading: A slight excess of the phosphine ligand may be necessary to maintain catalyst stability. 2. Strict Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[2] | When the phosphine ligand oxidizes, it can no longer effectively stabilize the palladium catalyst, leading to its aggregation and precipitation as palladium black.[2] |
| Inconsistent Reaction Results | Variable levels of ligand oxidation between experiments. | 1. Standardize Handling Procedures: Adhere strictly to inert atmosphere techniques for every experiment. 2. Use Freshly Opened/Purified Ligand: If possible, use a fresh batch of the ligand or purify the existing stock if oxidation is suspected. | Minor variations in exposure to air can lead to differing concentrations of the active phosphine ligand, causing irreproducible results. |
| Presence of an Unexpected Polar Impurity in the Product | Formation of the phosphine oxide. | 1. Characterize the Impurity: Use techniques like NMR and mass spectrometry to confirm the identity of the impurity as the phosphine oxide. 2. Purification: Phosphine oxides are generally more polar than their corresponding phosphines and can often be separated by column chromatography.[6] | The P=O bond in the phosphine oxide significantly increases its polarity, which can complicate product purification. |
Experimental Protocols
Protocol 1: Handling Solid this compound in a Glovebox
This is the recommended method for handling the solid ligand to minimize exposure to air and moisture.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Schlenk flask (oven-dried)
-
Septum and parafilm
-
Analytical balance (inside the glovebox)
Procedure:
-
Transfer the sealed container of this compound, a clean and dry Schlenk flask, a spatula, and weighing paper into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.[9]
-
Inside the glovebox, carefully weigh the desired amount of the solid ligand onto the weighing paper.
-
Transfer the weighed solid into the Schlenk flask.
-
Seal the Schlenk flask with a greased ground glass stopper or a rubber septum secured with a copper wire and wrapped in parafilm.
-
The flask can now be safely removed from the glovebox for use in a reaction on a Schlenk line.
Protocol 2: Setting Up a Reaction under Inert Atmosphere using a Schlenk Line
This protocol outlines the procedure for setting up a reaction using the ligand that has been pre-weighed in a Schlenk flask.
Materials:
-
Schlenk flask containing the pre-weighed ligand
-
Other solid reagents (e.g., catalyst, base)
-
Degassed solvent(s)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Syringes and needles (oven-dried)
-
Cannula (oven-dried)
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.[2]
-
Assemble Apparatus: Assemble the reaction flask (containing the ligand) and any other necessary glassware (e.g., condenser) on the Schlenk line.
-
Establish Inert Atmosphere: Evacuate the flask and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.[2]
-
Add Other Solids: If other air-stable solids are required, they can be added at this stage under a positive flow of inert gas.
-
Add Degassed Solvent: Transfer the required volume of degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[10]
-
Add Liquid Reagents: Add any liquid reagents via a gas-tight syringe.
-
Run the Reaction: Once all components are added, maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Visualizations
Caption: Oxidation pathway of the phosphine ligand.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Bis(2-(diphenylphosphino)ethyl)amine hydrochloride as a catalyst ligand.
Troubleshooting Guide
Catalyst deactivation is a common issue that can manifest as low or no product yield, stalled reactions, or inconsistent results. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: Low or No Conversion
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Catalyst Precursor | Ensure the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is of high purity and has been stored correctly under an inert atmosphere. Consider using a freshly opened or recently purchased precursor. |
| Ligand Oxidation | The phosphine groups on the ligand are susceptible to oxidation to phosphine oxides, which can reduce catalytic activity.[1][2] Handle this compound and the resulting catalyst complex under a strictly inert atmosphere (e.g., argon or nitrogen).[1] |
| Sensitivity to Air and Moisture | Many palladium-phosphine complexes are sensitive to air and moisture, which can lead to the formation of inactive palladium species.[1] Use anhydrous and degassed solvents and reagents. |
| Suboptimal Reaction Conditions | The reaction temperature, pressure, or concentration may not be optimal. Verify that the experimental conditions match a reliable literature procedure. Consider a systematic optimization of reaction parameters. |
| Presence of Catalyst Poisons | Impurities in substrates, reagents, or solvents can act as catalyst poisons. Nitrogen-containing heterocycles, in particular, are known to strongly coordinate to and deactivate palladium catalysts.[3] Purify all reaction components and use high-purity solvents. |
Issue 2: Reaction Stalls Before Completion
Possible Causes and Solutions
| Cause | Recommended Solution |
| Gradual Catalyst Decomposition | The catalyst may be slowly degrading under the reaction conditions. This can be due to thermal instability or slow oxidation of the ligand.[1] Consider running the reaction at a lower temperature or for a shorter duration. |
| Product Inhibition | The reaction product may be coordinating to the palladium center, leading to a decrease in catalyst turnover.[1] If suspected, try running the reaction at a lower substrate concentration or consider methods for in-situ product removal. |
| Formation of Inactive Palladium Species | The active catalytic species may be converting to an inactive form, such as palladium black (elemental palladium).[1] A color change to black is a visual indicator of this issue. Using bulky, electron-rich ligands can sometimes stabilize the catalyst and prevent aggregation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for catalysts formed with this compound?
A1: The most common causes of deactivation are oxidation of the phosphine ligand, sensitivity to air and moisture leading to the formation of inactive palladium hydroxo-species, and thermal degradation at elevated temperatures.[1] The presence of impurities in the reaction mixture that can act as catalyst poisons is also a significant factor.
Q2: How can I visually identify if my catalyst is deactivating?
A2: A common visual sign of deactivation for palladium-based catalysts is the formation of a black precipitate, known as palladium black.[1] This indicates the agglomeration of palladium(0) into an inactive form. A healthy, active homogeneous catalytic reaction should typically remain as a solution, although color changes throughout the reaction are normal.
Q3: How does the hydrochloride form of the ligand affect the catalyst?
A3: The hydrochloride salt of the amine in the ligand backbone can influence the in-situ formation and stability of the palladium complex. The presence of the hydrochloride may require the use of a base to neutralize it and allow for proper coordination of the ligand to the metal center. The specific effect can be dependent on the reaction conditions and other components of the catalytic system.
Q4: What is the best way to store and handle this compound?
A4: Due to its sensitivity to oxidation, this compound should be stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator with an inert gas purge). It should be handled quickly in the air to minimize exposure.
Q5: Are there any general methods to regenerate a deactivated catalyst formed with this ligand?
A5: Regeneration of homogeneous palladium catalysts can be challenging and is dependent on the deactivation mechanism. If deactivation is due to the formation of palladium black, it is generally not possible to regenerate the active homogeneous catalyst in situ.[4] For deactivation caused by product inhibition or fouling, it may be possible to recover the catalyst, though specific procedures for this ligand are not widely documented. In many research settings, using a fresh batch of catalyst is the most reliable approach to ensure reproducibility.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for setting up a cross-coupling reaction (e.g., Suzuki or Heck) using a catalyst derived from this compound.
-
Catalyst Preparation (In-situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (1.1 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 eq), the coupling partner (e.g., boronic acid for Suzuki, alkene for Heck, 1.2 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Ensure all reagents are added under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Common deactivation pathways for palladium-phosphine catalysts.
References
Technical Support Center: Enhancing Catalyst Stability with Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, also known as PN(H)P hydrochloride, as a ligand to improve catalyst stability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring more robust and reproducible catalytic performance.
Troubleshooting Guide
This section provides solutions to common problems encountered when using PN(H)P-stabilized catalysts.
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Incomplete Catalyst Formation: The active catalyst may not have formed correctly from the precursor and the PN(H)P ligand. 2. Catalyst Poisoning: Trace impurities in substrates, solvents, or gases (e.g., sulfur, water, oxygen) can poison the catalyst.[1][2] 3. Incorrect Reaction Conditions: The temperature, pressure, or solvent may not be optimal for catalyst activation and turnover. | 1. Optimize Catalyst Formation: Ensure the correct stoichiometry of metal precursor to ligand is used. Consider a pre-formation step where the catalyst is synthesized and isolated before the reaction. 2. Purify Reagents: Use high-purity, degassed solvents and purify substrates via distillation, recrystallization, or column chromatography. Ensure inert gas lines have an oxygen trap. 3. Screen Conditions: Systematically vary the reaction temperature, pressure, and solvent to find the optimal conditions for your specific transformation. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Common deactivation pathways for phosphine-based catalysts include ligand oxidation and P-C bond cleavage.[3][4] 2. Product Inhibition: The reaction product may be coordinating to the metal center and inhibiting further catalysis. | 1. Ensure Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques to strictly exclude air and moisture.[4] Consider using a bulkier or more electron-donating variant of the PN(H)P ligand if P-C bond cleavage is suspected.[3] 2. Modify Reaction Parameters: Try running the reaction at a lower substrate concentration or consider methods for in-situ product removal. |
| Formation of Black Precipitate (e.g., Palladium Black) | 1. Ligand Dissociation: The PN(H)P ligand may be dissociating from the metal center, leading to the aggregation of the metal into inactive nanoparticles or bulk metal.[4] 2. Unstable Catalyst Complex: The catalyst complex itself may be inherently unstable under the reaction conditions. | 1. Increase Ligand Concentration: A slight excess of the PN(H)P ligand can sometimes suppress dissociation. As a chelating ligand, PN(H)P provides greater stability than monodentate phosphines.[4] 2. Adjust Reaction Conditions: Lowering the reaction temperature can often reduce the rate of catalyst decomposition. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Inconsistent purity of the metal precursor, ligand, substrates, or solvents. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture between experimental runs. | 1. Standardize Reagent Quality: Use reagents from the same batch or ensure consistent purification of all materials. 2. Standardize Procedures: Adhere to strict, standardized protocols for setting up reactions under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for catalysts stabilized with PN(H)P ligands?
A1: Like other phosphine-based catalysts, those stabilized by PN(H)P are susceptible to several deactivation pathways:
-
Ligand Oxidation: The phosphorus atoms in the PN(H)P ligand are prone to oxidation, especially in the presence of trace oxygen, forming phosphine oxides. This alters the electronic properties of the ligand and reduces its ability to stabilize the metal center.[4]
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond within the ligand backbone can occur, leading to irreversible decomposition of the catalyst. This has been identified as a deactivation pathway for some PNP pincer-type catalysts.[3]
-
Ligand Dissociation: Although PN(H)P is a chelating ligand, which enhances stability, dissociation from the metal center can still occur, particularly at elevated temperatures. This can lead to the formation of inactive metal aggregates (e.g., palladium black).[4]
-
Catalyst Poisoning: Impurities in the reaction mixture, such as sulfur or water, can bind to the active sites of the catalyst, rendering it inactive.[1]
Q2: How can I minimize ligand oxidation during my reaction?
A2: To minimize ligand oxidation, it is crucial to maintain a strictly inert atmosphere throughout the experiment. This can be achieved by:
-
Using Schlenk line or glovebox techniques.[4]
-
Thoroughly degassing all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by sparging with a high-purity inert gas (e.g., argon or nitrogen).
-
Using freshly purified and dried reagents.
Q3: Is the hydrochloride form of the ligand important for catalyst stability?
A3: The hydrochloride form (PN(H)P·HCl) is the commercially available and air-stable form of the ligand. In many catalytic systems, a base is added to deprotonate the amine, allowing the nitrogen to coordinate to the metal center and form the active pincer complex. The choice of base and the timing of its addition can be critical for catalyst performance and stability.
Q4: Can modifying the structure of the PN(H)P ligand improve catalyst stability?
A4: Yes, modifications to the ligand structure can significantly impact stability. For instance, introducing bulky substituents on the phosphine groups can sterically protect the metal center. Additionally, modifying the ligand backbone, such as through methylation, has been shown to suppress P-C bond cleavage, a known deactivation pathway for some PNP pincer catalysts.[3]
Q5: How can I test the stability of my PN(H)P-stabilized catalyst?
A5: Catalyst stability can be assessed through recycling experiments. After an initial catalytic run, the catalyst is recovered and reused in a subsequent reaction with fresh substrates. A decrease in catalytic activity or yield over multiple cycles indicates catalyst deactivation. Analysis of the reaction mixture and recovered catalyst by techniques like ³¹P NMR can help identify ligand degradation products, such as phosphine oxides.
Quantitative Data on Catalyst Performance
The following table provides a representative summary of how reaction conditions can influence the stability and activity of a hypothetical Palladium catalyst stabilized by the PN(H)P ligand in a cross-coupling reaction.
| Run | Temperature (°C) | Solvent | Atmosphere | Initial Yield (%) | Yield after 2nd Recycle (%) | Observations |
| 1 | 80 | Toluene | Argon | 95 | 92 | High stability and activity. |
| 2 | 120 | Toluene | Argon | 98 | 75 | Higher initial rate but significant deactivation. |
| 3 | 80 | DMF | Argon | 92 | 88 | Good stability, slightly lower activity than in toluene. |
| 4 | 80 | Toluene | Air (leak) | 45 | N/A | Rapid deactivation, formation of black precipitate. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a PN(H)P-Palladium Catalyst
Materials:
-
Palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Anhydrous base (e.g., NaOtBu, K₂CO₃) (if required for deprotonation)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the this compound in the chosen solvent.
-
If the reaction requires the free amine form of the ligand, add the base and stir for 30 minutes at room temperature.
-
In a separate Schlenk flask, dissolve the palladium(II) precursor in the same solvent.
-
Slowly add the palladium precursor solution to the stirred ligand solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours to allow for complex formation. The formation of the complex may be indicated by a color change.
-
The resulting catalyst solution can be used directly or the catalyst can be isolated by removing the solvent under vacuum and washing the resulting solid with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials.
Protocol 2: Catalyst Stability and Recycling Test
-
Set up the catalytic reaction using the PN(H)P-stabilized catalyst from Protocol 1 under optimized conditions.
-
Upon completion of the reaction (monitored by TLC, GC, or LC-MS), isolate the product. The method of product isolation should be chosen to allow for the recovery of the catalyst (e.g., extraction with a solvent in which the catalyst is insoluble).
-
After product isolation, recover the catalyst. If the catalyst is homogeneous, this may involve evaporation of the solvent. If heterogeneous, it can be recovered by filtration.
-
Dry the recovered catalyst under vacuum.
-
For the next cycle, add fresh substrate, solvent, and any other reagents to the recovered catalyst and repeat the reaction under the same conditions.
-
Compare the yield and reaction profile of each cycle to assess the stability of the catalyst. A significant drop in yield indicates catalyst deactivation.
Visualizations
Caption: Common deactivation pathways for catalysts stabilized by PN(H)P ligands.
Caption: A logical workflow for troubleshooting poor catalyst stability.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 3. Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with bis(2-(diphenylphosphino)ethyl)amine hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A: While phosphine ligands are generally considered lipophilic and soluble in many organic solvents, the hydrochloride salt form of bis(2-(diphenylphosphino)ethyl)amine introduces significant ionic character.[1][2] This can lead to poor solubility in nonpolar organic solvents. While some sources state it is insoluble in water, the hydrochloride group would typically be expected to increase aqueous solubility compared to the free amine.[3][4][5] The solubility is highly dependent on the solvent system, and empirical testing is recommended.
Q2: Why is my compound not dissolving in a solvent where similar phosphine ligands are soluble?
A: The presence of the amine hydrochloride group dramatically alters the polarity of the molecule compared to a simple tertiary phosphine like triphenylphosphine. This salt is more polar, and therefore its solubility profile will differ significantly from its non-salt counterparts.
Q3: Could the quality of the compound affect its solubility?
A: Yes, impurities or the presence of different crystalline forms (polymorphs) can impact solubility. If you suspect issues with the compound's quality, it is advisable to verify its purity through analytical methods such as NMR or mass spectrometry.
Q4: Can I convert the hydrochloride salt to the free amine to improve solubility in nonpolar solvents?
A: Yes, deprotonating the amine hydrochloride to the free amine will remove the ionic character and should significantly increase solubility in nonpolar organic solvents. This can typically be achieved by a gentle basic workup. However, be mindful that the free amine may have different reactivity and stability.
Troubleshooting Guide
Issue: this compound does not dissolve in the chosen organic solvent.
1. Initial Assessment & Solvent Selection:
-
Polarity Mismatch: The primary reason for poor solubility is often a mismatch between the polarity of the solute (a salt) and the solvent.
-
Recommended Starting Points:
-
Polar Aprotic Solvents: Try solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Alcohols: Methanol or ethanol can be effective due to their ability to solvate both ionic and organic components.
-
Chlorinated Solvents: Dichloromethane (DCM) or chloroform may offer moderate solubility.
-
Avoid Nonpolar Solvents: Solvents like hexanes and toluene are unlikely to be effective.
-
2. Improving Dissolution:
-
Heating: Gently warming the mixture can increase the rate of dissolution and the solubility limit. Proceed with caution and be aware of the solvent's boiling point and the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Co-solvent Systems: If the compound is partially soluble in one solvent, adding a co-solvent can sometimes improve solubility. For example, adding a small amount of methanol to a suspension in dichloromethane.
3. If Solubility Remains an Issue:
-
Consider Conversion to Free Amine: If the experimental conditions allow, converting the hydrochloride salt to the free amine by treatment with a mild base can dramatically improve solubility in a wider range of organic solvents.
-
Verify Compound Integrity: As a final check, confirm the identity and purity of your material.
Quantitative Solubility Data
No comprehensive, quantitative solubility data for this compound in a range of organic solvents was found in the reviewed literature. Researchers are encouraged to determine solubility experimentally for their specific applications. The table below is provided as a template for recording experimentally determined solubility.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Tetrahydrofuran | 25 | ||
| Acetonitrile | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Dimethylformamide | 25 | ||
| Dimethyl Sulfoxide | 25 | ||
| Toluene | 25 | ||
| Hexanes | 25 |
Experimental Protocol: Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Temperature control system (e.g., water bath)
Procedure:
-
Preparation: Add a known volume (e.g., 1 mL) of the selected solvent to a vial.
-
Initial Addition: Add a small, accurately weighed amount of the compound (e.g., 1 mg) to the solvent.
-
Agitation: Stir or vortex the mixture at a constant temperature for a set period (e.g., 15-30 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, add another accurately weighed portion of the compound.
-
Equilibration: Repeat steps 3-5 until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged agitation).
-
Calculation: Calculate the solubility in mg/mL by dividing the total mass of dissolved compound by the volume of the solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
Handling and storage of air-sensitive Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving the air-sensitive ligand, Bis(2-(diphenylphosphino)ethyl)amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is the oxidation of the phosphorus(III) centers to phosphine oxides (P=O) upon exposure to atmospheric oxygen. This oxidation is a common issue with phosphine ligands and can be accelerated in solution. The resulting phosphine oxide is generally no longer effective as a ligand for catalysis, which can lead to a significant decrease in or complete loss of catalytic activity.[1][2]
Q2: What are the visual signs of ligand degradation?
A2: While subtle, visual signs of phosphine ligand oxidation can include a change in the appearance of the solid material from a fine, white powder to a clumpy or discolored solid. In solution, the presence of fine, white, insoluble particles of the phosphine oxide may be observed, especially in non-polar solvents. However, the most reliable method for detecting degradation is through analytical techniques.
Q3: How can I definitively detect and quantify the presence of the corresponding phosphine oxide impurity?
A3: The most effective method for detecting and quantifying phosphine oxide impurities is ³¹P NMR spectroscopy. The phosphorus(III) atom of the parent ligand and the phosphorus(V) atom of the phosphine oxide have distinct and well-separated chemical shifts, allowing for clear identification and quantification by comparing the integration of their respective signals.[1]
Q4: My catalytic reaction (e.g., Suzuki coupling) is sluggish or failing. Could the ligand be the issue?
A4: Yes, a sluggish or failed reaction is a common symptom of ligand degradation. If the this compound has been oxidized, the resulting phosphine oxide can coordinate to the metal center, inhibiting the formation of the active catalyst or interfering with the catalytic cycle, leading to lower yields or complete reaction failure.[3] It is crucial to use fresh or properly stored ligand and to rigorously degas all solvents and reagents.
Q5: Is it possible to regenerate the active phosphine ligand from the phosphine oxide?
A5: Yes, the reduction of phosphine oxides back to the corresponding phosphines is a well-established process. Several methods exist, with a common laboratory-scale approach involving the use of silane-based reducing agents, such as trichlorosilane (HSiCl₃) or hexachlorodisilane (Si₂Cl₆), often in the presence of a base like triethylamine.[4]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
-
Symptom: Significant variability in product yield between different batches of the same reaction.
-
Possible Cause: Inconsistent handling of the air-sensitive ligand, leading to varying degrees of oxidation.
-
Solution:
-
Standardize Handling Procedures: Ensure all manipulations of the solid ligand and its solutions are performed under a strictly inert atmosphere (glovebox or Schlenk line).
-
Use Freshly Opened or Recently Purified Ligand: If there is any doubt about the quality of the ligand, use a fresh bottle or purify the existing stock.
-
Thoroughly Degas Solvents: Employ at least three freeze-pump-thaw cycles for all reaction solvents to remove dissolved oxygen.[2]
-
Issue 2: Formation of Unidentified Byproducts
-
Symptom: Appearance of unexpected spots on TLC or peaks in GC/LC-MS.
-
Possible Cause: Side reactions involving the degraded ligand or impurities. In some palladium-catalyzed reactions, P-C bond cleavage can lead to byproducts incorporating fragments of the phosphine ligand.[3]
-
Solution:
-
Confirm Ligand Purity: Analyze the ligand by ³¹P NMR to check for oxidation.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize side reactions.
-
Consider a Different Ligand: If P-C bond cleavage is suspected, switching to a more robust ligand system may be necessary.
-
Issue 3: Difficulty in Product Purification
-
Symptom: The desired product is contaminated with a persistent, polar impurity.
-
Possible Cause: Co-elution of the product with the phosphine oxide byproduct during chromatography.
-
Solution:
-
Precipitate the Phosphine Oxide: Before purification, the phosphine oxide can often be selectively precipitated from the reaction mixture by adding a Lewis acid like zinc chloride (ZnCl₂), which forms an insoluble complex.[1]
-
Optimize Chromatography: Use a more polar solvent system to better separate the product from the highly polar phosphine oxide.
-
Data Presentation
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 175-180 °C[5][6] |
| Storage Temperature | 2-8 °C under inert atmosphere[5][6] |
| Air Sensitivity | Highly sensitive to oxidation |
| Water Solubility | Insoluble[5][6] |
| Qualitative Solubility | Generally soluble in polar aprotic solvents like dichloromethane and acetonitrile. Limited solubility in non-polar solvents like toluene and ethereal solvents like THF. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Solid this compound
Objective: To safely handle and accurately weigh the air-sensitive solid ligand.
Materials:
-
This compound in a sealed container
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Spatula
-
Weighing paper or vial
-
Analytical balance inside the glovebox or a tared, sealed vial for transfer to an external balance.
Procedure:
-
Transfer the sealed container of the ligand into the antechamber of a glovebox or have it ready for use with a Schlenk line.
-
Purge the antechamber of the glovebox and bring the container inside the main chamber.
-
Under a positive pressure of inert gas, carefully open the container.
-
Using a clean, dry spatula, dispense the desired amount of the solid onto weighing paper or directly into a tared vial.
-
Securely seal the vial containing the weighed ligand.
-
Tightly reseal the main container of the ligand, purge the headspace with inert gas if possible, and store it at the recommended temperature.
-
The weighed ligand can now be used in the reaction vessel within the glovebox or quickly transferred to a reaction setup under a positive flow of inert gas.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a solution of the ligand of a known concentration for easy dispensing in reactions.
Materials:
-
Weighed this compound in a sealed vial
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask or volumetric flask with a septum
-
Gas-tight syringe
-
Inert gas source
Procedure:
-
Place the sealed vial containing the weighed ligand into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Using a gas-tight syringe, add the desired volume of anhydrous, degassed solvent to the flask.
-
Stir the mixture until the solid is completely dissolved.
-
The stock solution should be stored under an inert atmosphere in a sealed container, preferably at a low temperature, and used as quickly as possible.
Mandatory Visualization
Caption: Troubleshooting workflow for reactions involving air-sensitive ligands.
References
Technical Support Center: Optimizing Reactions with Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions and troubleshooting common issues encountered when using Bis(2-(diphenylphosphino)ethyl)amine hydrochloride as a ligand in catalytic reactions. The following information is designed to assist you in achieving optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a phosphine-based ligand, often referred to as a PN3P-type ligand. It is commonly used in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2][3][4][5] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][6] The hydrochloride form enhances the air stability of the ligand.
Q2: How do I activate the catalyst system using the hydrochloride salt of the ligand?
A2: The hydrochloride salt is the inactive form of the ligand. To generate the active catalyst, the ligand must be deprotonated to its free amine form. This is typically achieved in situ by the addition of a base to the reaction mixture. The free amine can then coordinate to the metal center (e.g., palladium) to form the active catalytic species. Common bases used for this purpose include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][8]
Q3: My reaction is sluggish or fails to go to completion. What are the common causes?
A3: Several factors can lead to poor catalyst performance:
-
Incomplete Catalyst Activation: Insufficient or inappropriate base can lead to incomplete deprotonation of the ligand hydrochloride, resulting in a low concentration of the active catalyst.
-
Catalyst Deactivation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are generally poor ligands and can inhibit the catalyst.[9] This can be caused by trace amounts of oxygen in the reaction mixture. Thoroughly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical.[8]
-
Substrate or Reagent Impurities: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons.[8]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield. Optimization of these parameters is often necessary for a specific substrate combination.
Q4: I am observing the formation of side products. What are the likely side reactions?
A4: In the context of Suzuki-Miyaura coupling, common side reactions include:
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organohalide. This can be promoted by the presence of oxygen or if the transmetalation or reductive elimination steps are slow.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and a strong base.
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.
Careful control of reaction conditions, particularly the exclusion of oxygen and the choice of an appropriate base, can help minimize these side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Incomplete catalyst activation | Ensure a sufficient amount of a suitable base is used to deprotonate the ligand hydrochloride. Consider a stronger base if necessary. |
| Catalyst deactivation by oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Poor quality of reagents | Use high-purity starting materials, solvents, and reagents. | |
| Suboptimal reaction conditions | Systematically screen different solvents, temperatures, and bases to find the optimal conditions for your specific substrates. | |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | This indicates the formation of inactive elemental palladium. Improve ligand-to-metal ratio, ensure rigorous exclusion of air, and consider a lower reaction temperature. |
| Inconsistent results | Variability in reagent quality or reaction setup | Standardize the procedure for reagent purification, solvent degassing, and reaction setup to ensure reproducibility. |
| Difficulty in product purification | Byproducts from side reactions | Optimize reaction conditions to minimize side product formation. Consider using a different base or solvent system. |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with Bis(2-(diphenylphosphino)ethyl)amine as the ligand. These should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) in the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene with Phenylboronic Acid
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 1.2 | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (1) | 1.2 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (1) | 1.2 | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| 4 | Pd₂(dba)₃ (0.5) | 1.2 | K₃PO₄ | Dioxane | 100 | 8 | 94 |
| 5 | Pd(OAc)₂ (1) | 1.2 | K₃PO₄ | DMF | 110 | 6 | 96 |
| 6 | Pd(OAc)₂ (0.5) | 0.6 | K₃PO₄ | DMF | 110 | 8 | 88 |
Note: This table is a representative example based on typical optimization studies for similar phosphine ligands and may need to be adapted for specific experimental conditions.[7][10]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex with a phosphine-amine ligand.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in reactions catalyzed by this compound complexes.
Caption: A logical workflow for troubleshooting underperforming reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. nijotech.com [nijotech.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Side reactions associated with Bis(2-(diphenylphosphino)ethyl)amine hydrochloride ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(2-(diphenylphosphino)ethyl)amine hydrochloride and related PNP pincer ligands in their experiments. The following information is designed to help identify and mitigate common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a tridentate pincer ligand of the PNP type, featuring two diphenylphosphino groups linked by an ethylamine backbone. It is supplied as a hydrochloride salt to enhance its stability and ease of handling. In the presence of a base, it deprotonates to form the neutral amine ligand, which is a versatile chelating agent for a variety of transition metals. Its primary applications are in homogeneous catalysis, including hydrogenation, hydroformylation, and cross-coupling reactions, where it can confer high activity and selectivity to the metallic center.
Q2: Why is the ligand supplied as a hydrochloride salt?
A2: The amine functionality of the ligand is basic and can be susceptible to degradation. The hydrochloride salt form protonates the amine nitrogen, increasing the ligand's stability towards atmospheric oxidation and simplifying its storage and handling. The active neutral ligand is typically generated in situ by the addition of a non-coordinating base prior to or during the catalytic reaction.
Q3: What are the most common side reactions associated with this type of ligand?
A3: The most prevalent side reactions are:
-
Oxidation: The phosphorus(III) centers are susceptible to oxidation by air or other oxidants to form the corresponding phosphine oxides. This is a common deactivation pathway for phosphine ligands.
-
P-N Bond Cleavage: The bond between phosphorus and nitrogen can be labile under certain conditions, particularly in the presence of strong acids or bases, leading to ligand decomposition.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond can occur under harsh reaction conditions or as part of a catalyst deactivation mechanism in some catalytic cycles.
Q4: How can I tell if my ligand has degraded?
A4: The most effective method for assessing the purity and integrity of your ligand is ³¹P NMR spectroscopy. The phosphorus atoms in the parent ligand have a characteristic chemical shift. Oxidation to the phosphine oxide results in a significant downfield shift of the ³¹P NMR signal. Other degradation pathways, such as P-N or P-C bond cleavage, will also produce new signals in the ³¹P NMR spectrum corresponding to the degradation products.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptom: Your catalytic reaction shows low conversion or fails to proceed, and you suspect a problem with the ligand.
Possible Causes & Solutions:
-
Cause A: Ligand Oxidation. The phosphine groups may have oxidized to phosphine oxides, which are generally poor ligands for the desired catalytic transformation.
-
Troubleshooting Steps:
-
Analyze by ³¹P NMR: Dissolve a sample of the ligand you used in the reaction in a suitable deuterated solvent and acquire a ³¹P NMR spectrum. Compare this to the spectrum of a fresh, pure sample of the ligand. A significant signal downfield from the expected ligand resonance is indicative of phosphine oxide formation.
-
Implement Rigorous Anaerobic Techniques: If oxidation is confirmed, it is crucial to handle the ligand and set up the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude oxygen. Ensure all solvents are thoroughly deoxygenated.
-
Purification: If your starting material is contaminated with phosphine oxide, it may be possible to remove it. See Protocol 2 for details.
-
-
-
Cause B: Incomplete Deprotonation. The active catalyst is typically formed from the deprotonated amine. An inappropriate choice or insufficient amount of base can lead to low concentrations of the active catalyst.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-coordinating base that is strong enough to deprotonate the ammonium salt but does not interfere with the catalyst or substrates. Common choices include triethylamine, DBU, or alkali metal alkoxides.
-
Stoichiometry: Ensure at least one equivalent of base is used relative to the ligand hydrochloride salt. It may be beneficial to use a slight excess.
-
Pre-formation of the Catalyst: Consider pre-forming the active catalyst by stirring the ligand hydrochloride, base, and metal precursor together for a period before adding the substrates.
-
-
Issue 2: Formation of Insoluble Material or Catalyst Deactivation Over Time
Symptom: The reaction mixture becomes heterogeneous, or the reaction starts well but then slows down or stops prematurely.
Possible Causes & Solutions:
-
Cause A: P-N or P-C Bond Cleavage. Ligand degradation under the reaction conditions can lead to the formation of insoluble coordination polymers or catalytically inactive species.
-
Troubleshooting Steps:
-
Reaction Conditions: Evaluate the reaction temperature and pH. Harsher conditions (high temperatures, strongly acidic or basic media) can promote ligand fragmentation. If possible, screen for milder conditions.
-
Solvent Effects: The choice of solvent can influence ligand stability. Consider screening different anhydrous, deoxygenated solvents.
-
Analysis of Byproducts: If possible, isolate and characterize any insoluble material or major byproducts to identify the degradation pathway. Techniques such as mass spectrometry and NMR can be informative.
-
-
Data on Side Reactions
| Parameter | Effect on Oxidation | Effect on P-N Cleavage | Effect on P-C Cleavage | Mitigation Strategies |
| Presence of O₂ | High | Negligible | Negligible | Work under inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Temperature | Increases rate | Increases rate | Increases rate | Run reactions at the lowest effective temperature. |
| pH | Can be faster at extreme pH | Can be catalyzed by acid or base | Less directly affected, but extreme pH can promote other degradation pathways | Maintain a neutral or slightly basic pH if possible. Use non-coordinating bases. |
| Solvent | Can influence O₂ solubility | Polar/protic solvents may facilitate hydrolysis | Can be influenced by solvent coordination to the metal center | Use non-polar, aprotic solvents where possible. Ensure solvents are dry. |
| Metal Center | Can be catalyzed by the metal | Can be influenced by the Lewis acidity of the metal | Often a metal-mediated process | Screen different metal precursors and oxidation states. |
Key Experimental Protocols
Protocol 1: General Procedure for Setting up an Air-Sensitive Catalytic Reaction
This protocol outlines the basic steps for setting up a reaction using Schlenk techniques to maintain an inert atmosphere.
-
Drying Glassware: All glassware (Schlenk flask, syringes, cannulas) should be oven-dried at >120 °C overnight and allowed to cool under vacuum or in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge with a stream of inert gas (N₂ or Ar) for several minutes. This is typically done through a cycle of evacuating the flask and backfilling with the inert gas (at least 3 cycles).
-
Solvent Degassing: Solvents should be deoxygenated prior to use. Common methods include:
-
Freeze-Pump-Thaw: Freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. This cycle is repeated at least three times.
-
Sparging: Bubbling a fine stream of inert gas through the solvent for at least 30 minutes.
-
-
Reagent Addition:
-
Solid reagents (ligand, metal precursor, etc.) should be weighed out quickly in the air and added to the reaction flask, which is then immediately purged with inert gas. For highly sensitive reagents, this should be done in a glovebox.
-
Liquid reagents and solvents should be added via gas-tight syringes or cannulas.
-
-
Running the Reaction: The reaction is then heated or stirred under a positive pressure of inert gas (connected to a bubbler or balloon).
Protocol 2: Removal of Phosphine Oxide Byproducts
If your ligand or reaction mixture is contaminated with the corresponding phosphine oxide, the following methods can be used for its removal.
Method 1: Precipitation with Zinc Chloride
This method is effective for removing triphenylphosphine oxide and related aryl phosphine oxides from reaction mixtures in polar solvents.
-
Solvent Exchange: After the reaction, remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (approximately 2 equivalents relative to the amount of phosphine ligand used) to the ethanolic solution of your crude product at room temperature.
-
Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form. This can be encouraged by scraping the sides of the flask. Collect the precipitate by vacuum filtration.
-
Work-up: The filtrate, containing your desired product, can then be concentrated and subjected to further purification (e.g., column chromatography).
Method 2: Silica Gel Chromatography
For non-polar to moderately polar products, phosphine oxides can often be separated by column chromatography.
-
Adsorb Sample: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Prepare Column: Pack a silica gel column using a non-polar solvent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane).
-
Elution: Elute the column with a solvent system of increasing polarity. The less polar product should elute before the more polar phosphine oxide. The separation can be monitored by TLC.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Purification of Products from Reactions with Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving Bis(2-(diphenylphosphino)ethyl)amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound that are important for purification?
A1: Key properties include a melting point of 175-180 °C and insolubility in water. It is also known to be air-sensitive, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) during purification procedures to prevent oxidation of the phosphine groups.
Q2: What are the common impurities encountered in reactions using this compound?
A2: Common impurities include unreacted starting materials, byproducts from side reactions, and, most notably, the oxidized form of the phosphine ligand, triphenylphosphine oxide (TPPO). The presence of TPPO can complicate purification due to its similar solubility profile to many organometallic products.
Q3: What are the primary methods for purifying products from reactions involving this ligand?
A3: The most common purification techniques are crystallization, column chromatography, and precipitation. The choice of method depends on the properties of the desired product, such as its polarity, solubility, and stability.
Q4: How can I remove triphenylphosphine oxide (TPPO) from my reaction mixture?
A4: Several methods can be employed to remove TPPO. One common technique is precipitation by adding a solution of zinc chloride in ethanol to the reaction mixture. This forms an insoluble TPPO-ZnCl₂ complex that can be removed by filtration. Alternatively, for non-polar products, filtration through a silica gel plug can be effective, as TPPO is more polar and will be retained on the silica.
Troubleshooting Guides
Issue 1: Difficulty in Crystallizing the Desired Product
Symptom: The product oils out or fails to crystallize from solution.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution | Rationale |
| Incorrect Solvent System | Screen a variety of solvents or solvent mixtures. Common systems for similar compounds include diethyl ether/pentane or toluene. | The ideal solvent should dissolve the product when hot but have low solubility when cold. |
| Solution is Not Saturated | Concentrate the solution by removing some of the solvent under reduced pressure. | A supersaturated solution is required for crystallization to occur. |
| Presence of Impurities | Attempt to purify the crude product by column chromatography before crystallization. | Impurities can inhibit crystal lattice formation. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. | Slow cooling promotes the formation of larger, purer crystals. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. | These actions provide a surface for crystal growth to begin. |
Issue 2: Product Co-elutes with Impurities During Column Chromatography
Symptom: Fractions from column chromatography contain both the desired product and impurities.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution | Rationale |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between the product and impurities. | Optimal solvent polarity is crucial for effective chromatographic separation. |
| Column Overloading | Use a larger column or reduce the amount of crude product loaded onto the column. | Overloading the column leads to poor separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | A well-packed column is essential for achieving good resolution. |
| Product is Unstable on Silica Gel | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. | Some compounds can decompose on acidic silica gel. |
Experimental Protocols
Protocol 1: Purification of a Manganese(II) PNP Pincer Complex by Crystallization
This protocol is adapted from the synthesis of a Mn(II) complex bearing a PNP-type pincer ligand.[1]
-
Initial Work-up: After the reaction is complete, filter the reaction suspension through Celite.
-
Washing: Wash the filter cake with diethyl ether (4 x 3 mL).
-
Concentration: Combine the filtrates and concentrate the volume to approximately 5 mL under reduced pressure.
-
Crystallization: Store the concentrated solution at -30 °C. A yellow solid should precipitate.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold pentane, and dry under vacuum.
Protocol 2: Purification of a Nickel(II) PNP Pincer Complex by Column Chromatography
This protocol is based on the purification of Ni(II) PNP pincer complexes used as catalysts.[2][3]
-
Aqueous Work-up: After the reaction, add a 15% aqueous NaCl solution to the reaction mixture.
-
Extraction: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure.
-
Column Chromatography: Purify the residue by silica column chromatography using an appropriate eluent system determined by TLC analysis.
Protocol 3: Purification of a Rhodium Complex by Column Chromatography
This protocol is adapted from the workup of a rhodium-catalyzed reaction.[4]
-
Hydrolysis: Quench the reaction mixture by adding water.
-
Extraction: Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
Chromatography: Purify the resulting residue using a silica gel column, eluting with a suitable solvent mixture (e.g., hexane-ethyl acetate).
Visualizations
Caption: General experimental workflows for crystallization and column chromatography purification.
Caption: A logical flowchart for troubleshooting common purification problems.
References
- 1. Synthesis and Reactivity of Manganese Complexes Bearing Anionic PNP- and PCP-Type Pincer Ligands toward Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada–Corriu and Negishi cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the bis(2-(diphenylphosphino)ethyl)amine hydrochloride ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific experimental challenges and to offer systematic approaches to catalyst and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura cross-coupling reaction?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or ester) to facilitate the transmetalation step with the palladium complex. The base also neutralizes the hydrochloride in the catalyst precursor, freeing the amine to coordinate with the metal center. The choice of base can significantly impact the reaction rate, yield, and side-product formation.
Q2: My reaction is not proceeding to completion. What are the possible causes?
A2: Incomplete conversion can be due to several factors:
-
Inefficient catalyst activation: The base may not be strong enough or soluble enough to effectively deprotonate the boronic acid and neutralize the catalyst precursor.
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is performed under an inert atmosphere with anhydrous solvents.
-
Poor substrate reactivity: Sterically hindered or electron-rich aryl halides can be challenging substrates.
-
Incorrect solvent choice: The solvent affects the solubility of the reagents and the stability of the catalytic species.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it, ensure thorough degassing of your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Q4: Can I use this compound directly, or do I need to deprotonate it first?
A4: You can use the hydrochloride salt directly. However, you must add at least one extra equivalent of base to your reaction mixture to neutralize the HCl and generate the active neutral ligand in situ.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Ineffective base | Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu). See Table 1 for a comparison. |
| Catalyst deactivation | Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. | |
| Insufficient catalyst loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%). | |
| Formation of Side Products (e.g., homocoupling, dehalogenation) | Oxygen contamination | Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| Base is too strong or reactive | For sensitive substrates, consider using a milder base like K₂CO₃ or K₃PO₄. | |
| Poor Reproducibility | Inconsistent quality of reagents | Use high-purity reagents and solvents. Ensure the base is finely powdered and dry. |
| Variations in reaction setup | Maintain consistent stirring speed, temperature, and inert atmosphere conditions. |
Data Presentation
The selection of the base is critical for the performance of the Suzuki-Miyaura cross-coupling reaction. The following table summarizes the impact of different bases on the yield of a representative Suzuki-Miyaura reaction using a palladium catalyst with a PNP ligand structurally similar to bis(2-(diphenylphosphino)ethyl)amine.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| K₃PO₄ | Toluene/Water | 100 | 1 | >99 |
| K₂CO₃ | Toluene/Water | 100 | 1 | 95 |
| Cs₂CO₃ | Toluene/Water | 100 | 1 | 98 |
| NaOH | Toluene/Water | 100 | 1 | 85 |
| NaOt-Bu | Toluene | 100 | 1 | 92 |
Data is representative and adapted from studies on structurally similar PNP ligands. Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 1 mol% Pd(OAc)₂, 4 mol% PNP ligand, 2.0 mmol base, 5 ml toluene, 1 ml water.
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using a palladium/bis(2-(diphenylphosphino)ethyl)amine catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), this compound (0.02 mmol), Pd(OAc)₂ (0.01 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS, typically 1-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
A Comparative Guide to Bis(2-(diphenylphosphino)ethyl)amine hydrochloride and Xantphos Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of two prominent phosphine-based ligands: Bis(2-(diphenylphosphino)ethyl)amine hydrochloride (PN(H)P) and 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos). The comparison is based on their performance in key catalytic reactions, supported by experimental data and detailed protocols.
Overview of the Ligands
This compound (PN(H)P) is a flexible tridentate PNP ligand. The presence of a central amine group and two diphenylphosphino arms allows it to coordinate with metal centers in various modes. Its hydrochloride salt form enhances its stability and handling.
Xantphos is a rigid, bidentate diphosphine ligand characterized by its wide "bite angle" of approximately 108°.[1] This structural feature is a direct consequence of its xanthene backbone and significantly influences the geometry and reactivity of the resulting metal complexes.[2][3] Xantphos is a versatile and widely used ligand in a variety of palladium- and nickel-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings.[3][4]
Performance in Catalytic Reactions
A direct, side-by-side comparison of PN(H)P and Xantphos in the same catalytic reaction under identical conditions is not extensively documented in publicly available literature. However, by examining their performance in similar reaction classes, we can draw valuable insights.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of both PN(H)P-type ligands and Xantphos in this reaction is highlighted below, though it is important to note that the data comes from separate studies with different substrates and conditions.
Table 1: Performance in Suzuki-Miyaura Coupling Reactions
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N-bis(diphenylphosphino)benzidine (a PN(H)P derivative) | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 98 | [5] |
| N,N-bis(diphenylphosphino)benzidine (a PN(H)P derivative) | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 4 | 95 | [5] |
| Xantphos | 1-Bromo-4-methoxybenzene | (4-methoxyphenyl)boronic acid | Xantphos-ligated palladium dialkyl complex | K₃PO₄ | THF | Not specified | 1 | 95 | [6] |
| Xantphos | 4-Bromobenzonitrile | (4-methoxyphenyl)boronic acid | Xantphos-ligated palladium dialkyl complex | NaOtBu | Toluene | 80 | 1 | 86 | [6] |
Note: The PN(H)P derivative data is for N,N-bis(diphenylphosphino)benzidine, a structurally related compound, as direct quantitative data for this compound in this specific reaction was not available in the searched literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Xantphos is a well-established ligand for this transformation. While specific quantitative data for PN(H)P in this reaction is limited in the reviewed literature, its derivatives have been explored. A notable study compared Xantphos with its derivative, NIXANTPHOS, demonstrating the impact of ligand modification on catalytic activity.
Table 2: Performance in Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | Chlorobenzene | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | <5 | [7] |
| NIXANTPHOS | Chlorobenzene | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 95 | [7] |
| Xantphos | 4-Chloro-N,N-dimethylaniline | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 10 | [7] |
| NIXANTPHOS | 4-Chloro-N,N-dimethylaniline | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 98 | [7] |
Note: NIXANTPHOS is a derivative of Xantphos and is included to illustrate the tunability of the Xantphos scaffold.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of catalytic methods. Below are representative protocols for the synthesis of the ligands and their application in cross-coupling reactions.
Synthesis of Ligands
Synthesis of this compound
Synthesis of Xantphos
Xantphos can be synthesized via a two-step process starting from 9,9-dimethylxanthene. The procedure involves a double directed lithiation followed by reaction with chlorodiphenylphosphine. A detailed and validated procedure is available in Organic Syntheses.[9]
General Procedure for Palladium-Catalyzed Cross-Coupling
The following is a generalized protocol that can be adapted for both Suzuki-Miyaura and Buchwald-Hartwig reactions using either PN(H)P or Xantphos ligands.
General Experimental Workflow
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride and Josiphos Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, representing the broader class of bis(diphenylphosphino)amine (DPPA) ligands, and the well-established Josiphos family of ligands in key catalytic transformations. While direct head-to-head experimental comparisons are limited in published literature, this document synthesizes available performance data and typical applications to assist researchers in ligand selection for their specific catalytic needs.
Overview of the Ligands
This compound is a bidentate phosphine ligand with a flexible ethylamine backbone connecting two diphenylphosphino groups. These types of ligands, often referred to as DPPA or PN3P-type ligands, are known for their versatility in coordinating with various transition metals. The nitrogen atom in the backbone can potentially participate in metal-ligand cooperation, influencing the catalytic activity.
Josiphos ligands are a class of chiral ferrocenyl diphosphine ligands renowned for their high performance in asymmetric catalysis.[1][2] Their rigid ferrocene backbone and the presence of both planar and central chirality allow for excellent stereocontrol in a wide range of reactions. The steric and electronic properties of Josiphos ligands can be fine-tuned by modifying the phosphino substituents, leading to a large and diverse family of ligands.[3]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is crucial for the efficiency of the palladium catalyst.
Bis(diphenylphosphino)amine-type Ligands: Palladium complexes of bis(diphenylphosphino)amine ligands have been investigated in Suzuki-Miyaura coupling reactions. While specific quantitative data for the hydrochloride salt is scarce, related N,N-bis(diphenylphosphino)amine derivatives have shown catalytic activity. For instance, palladium complexes of N,N-bis(diphenylphosphino)benzidine have been used to catalyze the coupling of 4-bromotoluene with phenylboronic acid, achieving good yields.[4]
Josiphos Ligands: Josiphos ligands are not as commonly employed in Suzuki-Miyaura cross-coupling as they are in asymmetric hydrogenation. However, certain palladium-Josiphos systems have been explored. The primary advantage of using chiral diphosphine ligands like Josiphos in this context would be for asymmetric Suzuki coupling reactions, although this is a less common application.
Table 1: Performance Data in Suzuki-Miyaura Cross-Coupling (Representative Examples)
| Ligand Type | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-bis(diphenylphosphino)benzidine-Pd | 4-Bromotoluene | Phenylboronic acid | Pd complex | K2CO3 | Toluene | 100 | 24 | ~80-90 | [4] |
| General Dialkylbiaryl Phosphine (for comparison) | Aryl Chlorides | Arylboronic Acids | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | RT - 100 | 2-24 | >90 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with the phosphine ligand, 0.01-1 mol%) in a suitable solvent (e.g., toluene, dioxane, or aqueous mixtures) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries.
Bis(diphenylphosphino)amine-type Ligands: Chiral aminophosphine ligands derived from bis(diphenylphosphino)amine structures have been synthesized and their rhodium complexes have shown effectiveness as catalysts for the asymmetric hydrogenation of α-amidoacrylic acid derivatives.[7] The enantioselectivity is influenced by factors such as the solvent and reaction temperature.
Josiphos Ligands: The Josiphos ligand family is exceptionally successful in asymmetric hydrogenation.[2][8] Rhodium and Ruthenium complexes of Josiphos ligands are used in several industrial processes, including the synthesis of the herbicide (S)-metolachlor and intermediates for pharmaceuticals like biotin.[9] They are known for achieving high enantiomeric excesses (e.e.) and high turnover numbers (TONs).[2]
Table 2: Performance Data in Asymmetric Hydrogenation (Representative Examples)
| Ligand | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (H₂) | e.e. (%) | TON | Reference |
| Chiral aminophosphine | α-Acetamidocinnamic acid | Rh-complex | Methanol | 25 | 1 atm | up to 95 | - | [7] |
| Josiphos (PPF-P(Xyl)₂) | MEA imine | Ir-complex | - | - | - | 79 | >7,000,000 | [2] |
| Josiphos (PPF-P(tBu)₂) | Biotin intermediate | Rh-complex | - | - | - | >99 | - | [9] |
| Josiphos (general) | Enamide | Ru-complex | - | - | - | >99 | - | [2] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
In a glovebox, a pressure reactor is charged with the substrate (1.0 mmol), the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol), and the chiral phosphine ligand (0.011 mmol) in a degassed solvent (e.g., methanol, 10 mL). The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then stirred under the desired hydrogen pressure and temperature for the required time. After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanism of Asymmetric Hydrogenation with Rh-diphosphine Catalysts (Unsaturated Pathway)
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Summary and Ligand Selection Rationale
-
This compound and related DPPA-type ligands are versatile bidentate phosphine ligands. While they have shown utility in various catalytic reactions, including cross-coupling and hydrogenation, their performance, particularly in terms of enantioselectivity, is generally less documented and appears to be more substrate-dependent compared to highly specialized ligands. Their flexible backbone may offer different coordination geometries, which could be advantageous for specific applications.
-
Josiphos ligands are a premier class of chiral ligands, especially for asymmetric hydrogenation. Their rigid, well-defined chiral scaffold consistently delivers high enantioselectivities and turnover numbers for a broad range of substrates.[2][9] This makes them a preferred choice for the industrial production of high-value chiral molecules. While applicable in cross-coupling reactions, their main strength lies in asymmetric transformations.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Josiphos ligands - Wikiwand [wikiwand.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of ligand is paramount to achieving high efficiency and stereoselectivity. Among the diverse array of ligands, those featuring a pincer architecture have garnered significant attention for their ability to confer enhanced stability and reactivity to metal centers. This guide provides a comprehensive comparison of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a precursor to a versatile PN(H)P pincer ligand, against other established ligands in the field of asymmetric catalysis, with a focus on hydrogenation reactions.
The Advantage of the PN(H)P Pincer Ligand
This compound serves as a convenient precursor to the neutral PN(H)P ligand, N,N-bis(2-(diphenylphosphino)ethyl)amine. This ligand class offers a unique advantage in catalysis through the principle of metal-ligand cooperation. The secondary amine moiety (N-H) can participate directly in catalytic transformations, such as the heterolytic cleavage of dihydrogen, which is a key step in many hydrogenation reactions. This bifunctional mechanism, where both the metal center and the ligand are actively involved, can lead to enhanced catalytic activity under milder conditions compared to catalysts that operate solely through the metal center.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Catalysts derived from PN(H)P ligands, particularly with iron, have shown remarkable activity and enantioselectivity in this reaction.
Below is a comparison of an iron catalyst bearing a chiral PN(H)P-type ligand with other well-established ruthenium-based catalyst systems for the asymmetric hydrogenation of acetophenone.
| Catalyst/Ligand | Metal | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) |
| (S,S)-Fe-P-NH-P' | Fe | Acetophenone | 1000:1 | 20 | 50 | 0.5 | >99 | 80 (S) | ~2000 |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Ru | Acetophenone | 1000:1 | 10 | 30 | 1 | >99 | 98 (R) | ~1000 |
| RuCl₂[(R,R)-TsDPEN] | Ru | Acetophenone | 100:1 | 15 | 25 | 16 | 100 | 97 (R) | ~6.25 |
Data sourced from multiple publications for comparative purposes. Conditions may vary slightly between studies.
The iron catalyst with the PN(H)P-type ligand demonstrates a significantly higher turnover frequency (TOF) compared to the ruthenium catalysts, indicating a much faster reaction rate. While the enantioselectivity is slightly lower than that achieved with the well-optimized Ru/BINAP/DPEN system, the use of an earth-abundant and less toxic metal like iron presents a considerable advantage in terms of cost and sustainability.
Performance in Asymmetric Hydrogenation of Imines
The synthesis of chiral amines through the asymmetric hydrogenation of imines is another critical transformation. Iron complexes with unsymmetrical P-N-P' ligands have proven to be effective catalysts for this reaction as well.
Here, we compare the performance of a chiral iron P-N-P' catalyst in the hydrogenation of an N-phosphinoyl-protected imine with an iridium-based system, which is a common choice for this transformation.
| Catalyst/Ligand | Metal | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TON |
| (S,S)-Fe-P-NH-P' | Fe | N-(1-phenylethylidene)diphenylphosphinamide | 100:1 | 20 | 50 | 12 | >99 | 90 (S) | 99 |
| [Ir(COD)Cl]₂ / Ligand | Ir | Various N-phosphinoylimines | 100:1 | 50 | 50 | 12 | >99 | up to 99 | up to 100 |
Data compiled from different sources for comparison.
The iron-based catalyst shows excellent enantioselectivity, comparable to that of iridium catalysts, for the hydrogenation of activated imines.[1][2] This highlights the potential of iron-PNP systems as a viable, cost-effective alternative to precious metal catalysts in this domain.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Acetophenone with an Iron-PNP Catalyst
Catalyst Precursor: An enantiopure iron complex of the type mer,trans-[Fe(Br)(CO)₂(P-CH=N-P')][BF₄] is used, which is activated in situ.
Activation and Hydrogenation:
-
In a glovebox, the iron precatalyst (0.005 mmol) is dissolved in anhydrous THF (2 mL) in a vial.
-
A solution of LiAlH₄ (4 equivalents, 0.02 mL of a 1 M solution in THF) is added, and the mixture is stirred for 10 minutes.
-
tert-Amyl alcohol (0.5 mL) is then added, and the mixture is stirred for a further 10 minutes. This solution contains the activated catalyst.
-
A separate pressure reactor is charged with acetophenone (5 mmol, 1000 equivalents) and anhydrous THF (4 mL).
-
The activated catalyst solution is injected into the pressure reactor.
-
A solution of KOtBu (0.1 mmol, 10 equivalents) in THF (4 mL) is then added to commence the reaction.
-
The reactor is sealed, removed from the glovebox, pressurized with H₂ (20 atm), and placed in a heating block at 50 °C.
-
After the reaction is complete (monitored by GC), the reactor is cooled, and the pressure is carefully released.
-
The conversion and enantiomeric excess are determined by chiral gas chromatography.
Mechanistic Insights
The enhanced activity of catalysts derived from PN(H)P ligands is often attributed to a metal-ligand cooperative mechanism. In the case of ketone hydrogenation, the reaction is believed to proceed through an outer-sphere mechanism where the N-H group of the ligand and the Fe-H hydride are transferred to the carbonyl oxygen and carbon, respectively, in a concerted or stepwise manner. This bifunctional activation avoids the need for the substrate to coordinate directly to the metal center, which can often be a slow step.
Caption: Proposed outer-sphere mechanism for ketone hydrogenation.
This diagram illustrates a simplified catalytic cycle where the active iron hydride species interacts with the ketone substrate in an outer-sphere fashion. The hydrogen is transferred, leading to the product and an iron alkoxide species, which is then regenerated by dihydrogen.
Caption: General experimental workflow for asymmetric hydrogenation.
This workflow outlines the key steps involved in carrying out a typical asymmetric hydrogenation experiment, from catalyst activation in an inert atmosphere to the final analysis of the product.
References
Enantioselectivity in Asymmetric Catalysis: A Comparative Guide to Catalysts Featuring Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride and Alternatives
In the landscape of asymmetric synthesis, the development of efficient and highly selective catalysts is a cornerstone for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of catalysts incorporating the Bis(2-(diphenylphosphino)ethyl)amine hydrochloride (PN(H)P-HCl) ligand and its analogues against other prominent catalyst systems. The focus is on the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst performance in terms of conversion, enantiomeric excess (ee), and reaction conditions.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as a standard model for assessing the efficacy of new catalysts. Below is a compilation of performance data for various catalyst systems, including those structurally related to PN(H)P-HCl, and widely recognized alternatives such as Ru-TsDPEN.
| Catalyst/Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conv. (%) | ee (%) | Ref. |
| trans-[Fe(CO)(Br)(PNNP)]BPh4 | (S,S)-Ph2PCH2CH=NCHPhCHPhN=CHCH2PPh2 | i-PrONa | i-PrOH | - | - | - | - | [1] |
| [RuCl2(p-cymene)]2 | (R,R)-TsDPEN | HCOOH/NEt3 | Water | 40 | 12 | 98 | - | [2] |
| RuCl2(PPh3)3 | PHOX | NaOH or KOBut | i-PrOH | - | - | - | - | [3] |
| RuCl2(TPP)3/HAP | (1R,2R)-DPENDS | - | - | 30 | 4 | 99.9 | 77.8 | [4] |
| [RuCl2(binap)(pica)] | (S)-BINAP, α-picolylamine | Base | 2-propanol | >60 | - | - | low | [5] |
Note: Data for a catalyst with the exact PN(H)P-HCl ligand in a direct comparative study was not available in the searched literature. The Fe(II) complex with a PNNP ligand, which can be trapped with HCl, represents a structurally related system. The table showcases a range of catalysts to provide a broad perspective on performance in the same reaction.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below is a generalized protocol for the asymmetric transfer hydrogenation of acetophenone, based on common practices found in the literature.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), the metal precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R,R)-TsDPEN) are dissolved in the appropriate solvent (e.g., water or 2-propanol). The mixture is typically stirred at a specified temperature for a period to allow for the in situ formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, the substrate (acetophenone) and the hydrogen donor (e.g., a mixture of formic acid and triethylamine or 2-propanol) are added. A base (e.g., KOH or NaOiPr) is often required to activate the catalyst and facilitate the reaction.
-
Reaction Execution: The reaction mixture is stirred at a constant temperature for the specified duration. Progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure. The conversion is determined by GC or 1H NMR spectroscopy. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizing Catalytic Processes
Diagrams illustrating experimental workflows and logical relationships provide a clear and concise understanding of the processes involved.
Caption: General workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for hydrogenation.
References
A Comparative Guide to Regioselectivity Control: Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride vs. Other Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the precise control of regioselectivity is a paramount challenge. The choice of ligand coordinated to the metal center plays a pivotal role in directing the outcome of a chemical transformation, influencing which constitutional isomer is preferentially formed. This guide provides an objective comparison of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a notable P,N,P-pincer type ligand, with other widely used phosphine ligands in key catalytic reactions. The performance of these ligands will be evaluated based on experimental data, with a focus on regioselectivity, reaction yields, and turnover numbers.
The Critical Role of Phosphine Ligands in Regioselectivity
Phosphine ligands are ubiquitous in homogeneous catalysis due to their unique electronic and steric properties, which can be finely tuned to modulate the reactivity and selectivity of a metal catalyst. The electron-donating ability of the phosphine can influence the electron density at the metal center, while the steric bulk of the substituents on the phosphorus atom can dictate the coordination geometry and the accessibility of substrates to the catalytic site. These factors are instrumental in controlling the regioselectivity in a variety of reactions, including hydroformylation and palladium-catalyzed cross-coupling reactions.
Hydroformylation: A Case Study in Regioselectivity
Hydroformylation, or oxo-synthesis, is a fundamental industrial process that involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. The reaction typically produces a mixture of linear (n) and branched (iso) aldehydes. The ratio of these isomers (n/iso or l/b) is a critical measure of the reaction's regioselectivity, and is heavily influenced by the phosphine ligand employed.
For comparison, ligands such as Xantphos, known for its large bite angle, are renowned for favoring the formation of linear aldehydes in the hydroformylation of terminal alkenes. The rigid backbone of Xantphos enforces a specific coordination geometry on the rhodium center that sterically favors the formation of the linear product.
Table 1: Regioselectivity in the Hydroformylation of 2-Arylpropenes with a Rh-PNP Catalyst [1]
| Substrate | Product | Yield (%) | b/l Ratio |
| 2-Phenylpropene | 3-Phenylbutanal | 97 | >99:1 |
| 2-(4-isobutylphenyl)propene | 3-(4-isobutylphenyl)butanal | 95 | >99:1 |
| 2-(4-methoxyphenyl)propene | 3-(4-methoxyphenyl)butanal | 96 | >99:1 |
Experimental Protocol: Hydroformylation of 2-Arylpropenes with a Rh-PNP Catalyst[1]
A typical experimental procedure involves charging a high-pressure autoclave with the rhodium precursor (e.g., [Rh(CO)2(acac)]) and the water-soluble PNP ligand in a biphasic solvent system (e.g., toluene/water). The 2-arylpropene substrate is then added, and the reactor is pressurized with syngas (a mixture of CO and H2). The reaction is then heated and stirred for a specified period. After cooling and depressurizing, the product is isolated from the organic phase.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Another Frontier for Regioselectivity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. In cases where a substrate contains multiple reactive sites, the choice of phosphine ligand can determine the regioselectivity of the coupling.
While specific quantitative data directly comparing the performance of this compound with other common ligands in Suzuki-Miyaura coupling is scarce, the general principles of ligand effects apply. Bulky and electron-rich ligands, such as the Buchwald-type biaryl phosphines (e.g., S-Phos), are known to be highly effective in promoting the coupling of challenging substrates, including sterically hindered aryl chlorides and electron-rich or electron-poor partners.[2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
The PNP ligand framework, with its potential for pincer-type coordination, could offer unique steric and electronic properties that influence the regioselectivity in the coupling of polyhalogenated aromatic compounds. However, further research is needed to establish a direct comparison with established ligands like S-Phos.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[3]
A general procedure for a Suzuki-Miyaura coupling reaction involves dissolving the aryl halide, the boronic acid or ester, and a base (e.g., K2CO3, K3PO4) in a suitable solvent (e.g., toluene, dioxane, DMF), often with the addition of water. The palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand are then added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The product is then isolated through extraction and purified by chromatography.
Visualizing the Catalytic Cycles
To better understand the role of these ligands, it is helpful to visualize the catalytic cycles for these key reactions.
Hydroformylation Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, CO coordination, and reductive elimination. The nature of the phosphine ligand influences the relative rates of these steps and the stability of the intermediates, thereby controlling the regioselectivity.
Caption: Generalized catalytic cycle for hydroformylation.
Suzuki-Miyaura Coupling Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium species and facilitating these elementary steps.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for achieving high regioselectivity in catalytic reactions. While established ligands like Xantphos and S-Phos have demonstrated clear advantages in controlling the formation of linear aldehydes in hydroformylation and facilitating challenging Suzuki-Miyaura couplings, respectively, the potential of ligands such as this compound should not be overlooked. The demonstrated success of a related PNP ligand in the highly regioselective synthesis of branched aldehydes from 2-arylpropenes highlights the unique capabilities of this ligand class. Further comparative studies under standardized conditions are necessary to fully elucidate the relative performance of PN(H)P and to guide its application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
The Economic Advantage in Catalysis: A Comparative Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a phosphine ligand in large-scale synthesis is a critical decision that balances catalytic efficiency with economic viability. This guide provides a comparative analysis of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, herein referred to as PN(H)P·HCl, against other common phosphine ligands in the context of large-scale industrial applications. While specific performance data for PN(H)P·HCl in proprietary industrial processes is not publicly available, this guide offers a framework for its evaluation by examining its laboratory-scale cost and comparing the well-documented performance of alternative ligands in key catalytic reactions.
This compound is a versatile bidentate phosphine ligand salt utilized in various transition metal-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.[1] Its stability and solubility make it a candidate for catalyst development in large-scale synthesis.[1] This guide will delve into the cost structure of PN(H)P·HCl, compare its potential applications with established industrial ligands, and provide detailed experimental protocols for comparative analysis.
Cost-Effectiveness Analysis
A crucial aspect of large-scale synthesis is the cost of raw materials. While bulk pricing for PN(H)P·HCl is subject to negotiation with suppliers, laboratory-scale pricing provides a baseline for economic evaluation. The following table summarizes the publicly available prices for PN(H)P·HCl.
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Fluorochem | 1 g | £32.00 | ~$40.50 |
| Fluorochem | 5 g | £132.00 | ~$33.40 |
| Delchimica | 1 g | $71.37 | $71.37 |
| LookChem (Strem) | 2 g | $148.00 | $74.00 |
| LookChem (Sigma-Aldrich) | 2 g | $152.00 | $76.00 |
Note: Prices are subject to change and may not reflect bulk quantities. Currency conversions are approximate.
For a comprehensive cost-effectiveness analysis, it is essential to compare the price per gram with the ligand's performance, specifically the catalyst loading required and the achievable turnover number (TON) and turnover frequency (TOF).[2][3][4][5][6] A higher-priced ligand may be more cost-effective if it facilitates a reaction with significantly lower catalyst loading or at a much faster rate, leading to increased throughput and reduced operational costs.
Performance Comparison with Alternative Ligands
The true measure of a ligand's cost-effectiveness lies in its performance in specific chemical transformations. While detailed large-scale data for PN(H)P·HCl is scarce, we can infer its potential by comparing it to widely used industrial ligands in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries.[2][7] The choice of phosphine ligand is critical for the success of this reaction, especially when dealing with challenging substrates.
A case study in the pharmaceutical industry highlighted the potential for significant cost savings by optimizing ligand selection for a Suzuki-Miyaura reaction in the synthesis of a late-stage intermediate for an Active Pharmaceutical Ingredient (API).[8] The initial process utilized a high loading of an expensive palladium catalyst with a ferrocene-based ligand, costing an estimated $500,000 for 100 kg of API.[8] Through a Design of Experiments (DoE) approach, alternative, less expensive ligands were identified that maintained high purity and reduced the overall process cost by over $400,000.[8]
The following table presents a hypothetical comparison of PN(H)P·HCl with other common ligands for a generic large-scale Suzuki-Miyaura reaction, illustrating the type of data required for a thorough evaluation.
| Ligand | Price per kg (Estimated) | Catalyst Loading (mol%) | Yield (%) | TON | Relative Cost per kg of Product |
| PN(H)P·HCl | Inquire for Bulk | Data Needed | Data Needed | Data Needed | To be determined |
| Xantphos | ~$5,000 - $10,000 | 0.1 - 1 | >95 | ~1000 | High |
| DPEphos | ~$500 - $1,500 | 0.5 - 2 | >90 | ~200 | Low |
| SPhos | >$10,000 | 0.01 - 0.1 | >98 | ~10000 | Very High |
Note: This table is for illustrative purposes. Actual performance and pricing will vary depending on the specific reaction and supplier.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. Ligand selection is crucial for achieving high yields and functional group tolerance.
A case study on a Buchwald-Hartwig reaction for an API intermediate synthesis demonstrated the economic incentive for ligand optimization. The initial process used XPhos, costing approximately $20,000 per kg, with an estimated catalyst and ligand cost of $300,000 for the next 80 kg of API.[1] By screening a diverse set of phosphine ligands, a much cheaper alternative, DPEphos (estimated at $500 per kg), was identified that provided the required material quality with a potential cost saving of $280,000.[1]
The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. This compound | Delchimica [delchimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Turnover Number and Catalytic Efficiency [moodle2.units.it]
- 6. Turnover number - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
A Comparative Guide to Palladium Complexes of Bis(2-(diphenylphosphino)ethyl)amine for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of palladium(II) complexes featuring the tridentate PNP ligand, Bis(2-(diphenylphosphino)ethyl)amine, and compares its performance with a relevant alternative catalyst. The information presented is intended to assist researchers in selecting and utilizing these complexes for applications in cross-coupling catalysis, a cornerstone of modern synthetic chemistry.
Overview of Bis(2-(diphenylphosphino)ethyl)amine Palladium Complexes
Palladium complexes incorporating aminophosphine ligands, particularly those with a PNP chelation motif, are of significant interest due to their high stability and catalytic activity in a variety of cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. The ligand, Bis(2-(diphenylphosphino)ethyl)amine, coordinates to the palladium center through the two phosphorus atoms and the central nitrogen atom, forming a stable pincer-like structure. The hydrochloride salt of this ligand is a common starting material for the synthesis of these complexes.
The general structure of the palladium(II) complex involves the tridentate coordination of the deprotonated Bis(2-(diphenylphosphino)ethyl)amine ligand to a PdCl₂ moiety, resulting in a square planar geometry around the palladium center.
Synthesis and Characterization
The synthesis of the palladium(II) complex of Bis(2-(diphenylphosphino)ethyl)amine, denoted as [PdCl₂(HN(CH₂CH₂PPh₂)₂)] , typically involves the reaction of the hydrochloride salt of the ligand with a palladium(II) precursor, such as Palladium(II) chloride (PdCl₂) or its acetonitrile adduct, in the presence of a base to deprotonate the amine.
Experimental Protocol: Synthesis of [PdCl₂(HN(CH₂CH₂PPh₂)₂)]
A representative synthesis involves the following steps:
-
Ligand Preparation: Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂).
-
Deprotonation: An equimolar amount of a non-coordinating base, like triethylamine (Et₃N), is added to the solution to neutralize the hydrochloride and free the amine for coordination.
-
Complexation: A solution of PdCl₂(NCCH₃)₂ in dichloromethane is added dropwise to the ligand solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours.
-
Isolation: The resulting palladium complex is typically isolated by precipitation with a non-polar solvent, such as hexane, followed by filtration and drying under vacuum.
Characterization Data
The characterization of [PdCl₂(HN(CH₂CH₂PPh₂)₂)] and a comparable alternative, the aminophosphine-based pincer complex [C₆H₃-2,6-(NHP(piperidinyl)₂)₂Pd(Cl)] (Complex 1 ), is summarized below. Complex 1 is a highly active catalyst for Heck reactions.[1]
| Parameter | [PdCl₂(HN(CH₂CH₂PPh₂)₂)] | [C₆H₃-2,6-(NHP(piperidinyl)₂)₂Pd(Cl)] (Complex 1)[1] |
| Formula | C₂₈H₂₉Cl₂NP₂Pd | C₂₈H₄₃ClN₄P₂Pd |
| Molecular Weight | 618.79 g/mol | 655.49 g/mol |
| Appearance | Yellow solid | Not specified |
| ³¹P NMR (CDCl₃) | δ ≈ 40-50 ppm (estimated) | Not specified |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic and aliphatic regions | Not specified |
| Coordination Geometry | Square planar | Square planar |
Note: The ³¹P NMR chemical shift for [PdCl₂(HN(CH₂CH₂PPh₂)₂)] is an estimation based on similar palladium(II) complexes with PNP ligands.
Catalytic Performance in Cross-Coupling Reactions
Palladium complexes of Bis(2-(diphenylphosphino)ethyl)amine are effective catalysts for C-C bond formation reactions. Their performance is often compared with other pincer-type palladium catalysts.
Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The aminophosphine-based pincer complex 1 has demonstrated excellent catalytic activity in the Heck coupling of aryl bromides and chlorides with various olefins.[1]
Table 1: Comparative Catalytic Performance in the Heck Reaction
| Catalyst | Aryl Halide | Olefin | Product | Yield (%)[1] |
| [PdCl₂(HN(CH₂CH₂PPh₂)₂)] | 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | Data not available |
| Complex 1 | 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | >99 |
| Complex 1 | 4-Chloroacetophenone | Styrene | 4-Acetylstilbene | >99 |
Experimental Protocol: Heck Coupling Reaction
A typical procedure for the Heck coupling reaction is as follows:
-
Reaction Setup: A Schlenk tube is charged with the aryl halide (1 mmol), the olefin (1.2 mmol), a base such as sodium tert-butoxide (NaOtBu) (1.5 mmol), and the palladium catalyst (0.01 mol%).
-
Solvent Addition: Anhydrous solvent (e.g., DMF) is added.
-
Reaction Conditions: The mixture is heated to 140 °C under an inert atmosphere for a specified time.
-
Work-up and Analysis: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The product yield is determined by gas chromatography or NMR spectroscopy.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Palladium complexes with PNP ligands are known to be active catalysts for this transformation.
Table 2: Representative Catalytic Performance in the Suzuki-Miyaura Reaction
| Catalyst | Aryl Halide | Boronic Acid | Product | Yield (%) |
| [PdCl₂(HN(CH₂CH₂PPh₂)₂)] | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | Data not available |
| [PdCl₂(dppf)] | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | High yields reported[2] |
Note: [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is a widely used and effective catalyst for the Suzuki-Miyaura reaction and serves as a benchmark for comparison.
Experimental Protocol: Suzuki-Miyaura Coupling Reaction
A general protocol for the Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: A mixture of the aryl halide (1 mmol), the boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the palladium catalyst (1 mol%) is placed in a reaction vessel.
-
Solvent Addition: A solvent system, such as a mixture of toluene and water, is added.
-
Reaction Conditions: The reaction is heated to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Work-up and Analysis: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The yield is determined by standard analytical techniques.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in the synthesis of the palladium complex and the catalytic cycle for the Heck reaction.
Caption: Synthesis of the palladium PNP complex.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
References
- 1. Rationally designed pincer-type heck catalysts bearing aminophosphine substituents: Pd IV intermediates and palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Applications of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride and Related Aminodiphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride and structurally related aminodiphosphine ligands in homogeneous catalysis. While specific comparative performance data for the hydrochloride salt is limited in publicly available literature, this review leverages data from closely related analogues to provide insights into its potential catalytic activity and applications. The focus is on palladium- and rhodium-catalyzed cross-coupling and hydrogenation reactions, which are pivotal in synthetic organic chemistry and drug development.
Overview of this compound
This compound, with the CAS number 66534-97-2, is a bidentate phosphine ligand salt.[1][2] Its structure features a central secondary amine linking two ethyl chains, each terminating in a diphenylphosphino group. This P-N-P framework allows it to act as a chelating ligand for various transition metals, forming stable complexes that can catalyze a range of chemical transformations. The hydrochloride form ensures stability and ease of handling, though it typically requires deprotonation in situ to form the active catalytic species. While direct catalytic applications of the hydrochloride salt are not extensively documented, the corresponding free amine, Bis(2-(diphenylphosphino)ethyl)amine, and its derivatives are utilized in several catalytic systems.
Applications in Catalysis
Aminodiphosphine ligands are integral to numerous catalytic processes due to their tunable steric and electronic properties, which influence the activity, selectivity, and stability of the metal catalyst.[3]
Cross-Coupling Reactions
Palladium complexes of aminodiphosphine ligands are effective catalysts for various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in many pharmaceutical compounds and functional materials.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While no specific data for this compound was found, related bis(diphenylphosphino)amine ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura reactions.[4] For instance, palladium complexes of N,N-bis(diphenylphosphino)benzidine have shown catalytic activity in the coupling of aryl halides with arylboronic acids.
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene. Palladium complexes bearing P-N-P type ligands have been demonstrated to be active catalysts for the Heck reaction of aryl halides with acrylates.[1][5] These catalysts can achieve high yields and exhibit good thermal stability.[1]
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of phosphine ligand is crucial for the efficiency of this reaction.[4] While specific studies with this compound are not available, the general class of bulky, electron-rich phosphine ligands is known to promote these couplings.
Hydrogenation Reactions
Rhodium and Ruthenium complexes bearing aminodiphosphine ligands are widely used in both symmetric and asymmetric hydrogenation reactions.
Asymmetric Hydrogenation:
Chiral aminophosphine ligands are particularly valuable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[3] Rhodium complexes of chiral aminophosphine ligands have been shown to be effective catalysts for the asymmetric hydrogenation of various substrates, including amidoacrylic acids.[3]
Transfer Hydrogenation:
Ruthenium(II) complexes of bis(diphenylphosphino)amine ligands have demonstrated high catalytic activity in the transfer hydrogenation of ketones, using isopropanol as a hydrogen source.[6]
Comparison with Alternative Ligands
The performance of a catalyst is highly dependent on the ligand's structure. Below is a comparative overview of different types of phosphine ligands commonly used in cross-coupling reactions. It is important to note that the optimal ligand is substrate and reaction-specific.
| Ligand Type | Common Examples | Key Features | Typical Applications |
| Aminodiphosphines | Bis(2-(diphenylphosphino)ethyl)amine | P-N-P backbone, chelating, tunable electronics | Cross-coupling, Hydrogenation |
| Biarylphosphines | SPhos, XPhos | Bulky, electron-rich, promote oxidative addition | Suzuki-Miyaura, Buchwald-Hartwig |
| Ferrocenylphosphines | dppf | Robust, stable, good for a wide range of couplings | Suzuki-Miyaura, Heck, Buchwald-Hartwig |
| Carbene Ligands (NHCs) | IPr, SIMes | Strong σ-donors, often more stable than phosphines | Cross-coupling, Metathesis |
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are representative experimental procedures for common catalytic reactions where such a ligand could be employed.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 h) and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Rhodium-Catalyzed Asymmetric Hydrogenation
In a glovebox, a pressure tube is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral phosphine ligand (0.011 mmol) in a degassed solvent (e.g., CH₂Cl₂ or MeOH, 2 mL). The solution is stirred for 20 minutes. The substrate (1.0 mmol) is then added. The tube is sealed and transferred to a hydrogenation apparatus. The system is purged with hydrogen gas, and the reaction is stirred under a specific hydrogen pressure (e.g., 1-50 atm) at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC). The pressure is then carefully released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Heck cross-coupling reactions.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Simplified catalytic cycle for the Heck cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for catalyst screening in a cross-coupling reaction.
Figure 3: General workflow for high-throughput screening of phosphine ligands.
Conclusion
This compound belongs to a versatile class of P-N-P ligands with significant potential in homogeneous catalysis. While direct comparative studies on this specific salt are scarce, the broader family of aminodiphosphine ligands has demonstrated considerable utility in palladium-catalyzed cross-coupling reactions and rhodium/ruthenium-catalyzed hydrogenations. The selection of the appropriate ligand is critical for achieving high efficiency and selectivity in these transformations. The provided general protocols and catalytic cycle diagrams serve as a foundation for researchers interested in exploring the catalytic applications of this and related phosphine ligands in their synthetic endeavors. Further research is warranted to elucidate the specific catalytic performance of this compound and its complexes in comparison to other established ligand systems.
References
Benchmarking Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride: A Comparative Guide to Novel Phosphine Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a classic bidentate PNP-type phosphine ligand, has been utilized in various catalytic applications. However, the continuous evolution of ligand design has produced a plethora of novel phosphine ligands that demonstrate superior performance in key cross-coupling reactions, which are fundamental to modern drug discovery and development.
This guide provides a comparative benchmark of this compound against a selection of these advanced phosphine ligands. While direct, side-by-side comparative data for this compound in widely-used palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling is limited in published literature, this guide will present the performance of state-of-the-art ligands in these reactions to establish a benchmark. Furthermore, it will detail the known catalytic applications of PNP-type ligands and provide a comprehensive experimental protocol for researchers to conduct their own benchmarking studies.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selection of the phosphine ligand is critical for the success of this reaction, especially when dealing with challenging substrates like aryl chlorides. Below is a comparison of the performance of several modern phosphine ligands in this transformation.
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.
The data clearly indicates the superior performance of the novel NIXANTPHOS ligand over the more traditional Xantphos in the amination of a range of unactivated aryl chlorides, delivering significantly higher yields under the same reaction conditions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high turnover numbers and for the coupling of challenging substrates. The following table summarizes the performance of several highly effective Buchwald ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | 1 | 100 | 2 | 98 |
| 2 | SPhos | 1 | RT | 2 | 96 |
| 3 | RuPhos | 1 | 100 | 2 | 97 |
Data compiled from various sources. Yields are for the coupling of 4-chlorotoluene and phenylboronic acid.
This data highlights that modern Buchwald ligands such as XPhos, SPhos, and RuPhos are highly effective for the Suzuki-Miyaura coupling of challenging aryl chloride substrates. Notably, SPhos can facilitate the reaction at room temperature with high efficiency.
Catalytic Applications of Bis(phosphino)amine (PNP) Ligands
While specific data for this compound in the aforementioned cross-coupling reactions is sparse, palladium complexes bearing similar bis(phosphino)amine ligands have been successfully employed as catalysts in other transformations, such as the Heck reaction. These studies demonstrate the competency of this ligand class in forming active and stable palladium catalysts.
Experimental Protocols for Benchmarking
To directly compare the performance of this compound against novel phosphine ligands, a standardized set of experimental conditions is required. The following protocols are provided as a starting point for such a study.
General Protocol for Buchwald-Hartwig Amination
This procedure is designed for the coupling of an aryl halide with an amine.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, NIXANTPHOS, XPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 1 mol %) and the phosphine ligand (e.g., 1.2 mol %).
-
Add the base (e.g., 1.4 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This procedure is for the coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound, SPhos)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), the boronic acid (1.5 equivalents), and the base (2.0 equivalents).
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 1 mol %) and the phosphine ligand (e.g., 1.2 mol %) in the organic solvent.
-
Add the catalyst solution to the reaction vessel, followed by water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the reaction, separate the aqueous and organic layers, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, concentrate, and purify the product.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for ligand benchmarking.
Safety Operating Guide
Proper Disposal of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this chemical, compiled from safety data sheets and best practices in chemical management. Adherence to these procedures will help mitigate risks and ensure the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] It is also noted to be air-sensitive, so handling under an inert atmosphere is recommended.[2][3][5]
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Steps for Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4] Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: For small spills, carefully sweep up the solid material.[2] Avoid generating dust.[2][3][4]
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be placed in the hazardous waste container along with the spilled chemical.
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are critical for safe disposal.
-
Waste Container: Use a designated, clearly labeled, and sealable container for the collection of this compound waste.
-
Labeling: The label should include the full chemical name, associated hazards (e.g., irritant), and the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.
IV. Disposal Procedures
The final disposal of chemical waste must be conducted in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to ensure compliance.[3]
General Disposal Guidelines:
-
Do Not Dispose in General Trash or Drains: This chemical should not be disposed of in the regular trash or poured down the sink.[4] It is insoluble in water.[5]
-
Professional Disposal: The waste must be disposed of through an approved and licensed hazardous waste disposal company.[2] These companies have the expertise and facilities to handle such chemicals safely.
-
Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for specific guidance on hazardous waste disposal. They can provide information on approved disposal vendors and internal procedures.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
